molecular formula C15H18N4O B142425 5-(Benzyloxy)-2-(piperazin-1-yl)pyrimidine CAS No. 87789-61-5

5-(Benzyloxy)-2-(piperazin-1-yl)pyrimidine

Numéro de catalogue: B142425
Numéro CAS: 87789-61-5
Poids moléculaire: 270.33 g/mol
Clé InChI: NGCDQKNRWBVNTI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-(Benzyloxy)-2-(piperazin-1-yl)pyrimidine, also known as this compound, is a useful research compound. Its molecular formula is C15H18N4O and its molecular weight is 270.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

5-phenylmethoxy-2-piperazin-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O/c1-2-4-13(5-3-1)12-20-14-10-17-15(18-11-14)19-8-6-16-7-9-19/h1-5,10-11,16H,6-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGCDQKNRWBVNTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=C(C=N2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50384382
Record name 5-(Benzyloxy)-2-(piperazin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87789-61-5
Record name 5-(Benzyloxy)-2-(piperazin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Pyrimidine-Piperazine Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The unique structural amalgamation of a pyrimidine ring and a piperazine moiety has given rise to a versatile and highly privileged scaffold in medicinal chemistry. This hybrid architecture has demonstrated a remarkable breadth of biological activities, positioning it as a cornerstone in the development of novel therapeutics. This technical guide provides a comprehensive exploration of the diverse pharmacological landscape of pyrimidine-piperazine derivatives. We will delve into the core principles underlying their synthesis, dissect their mechanisms of action across various disease targets, and present a critical analysis of their structure-activity relationships. Furthermore, this guide offers detailed, field-proven experimental protocols for the evaluation of their biological efficacy, equipping researchers with the practical knowledge to advance the discovery and development of next-generation therapeutics based on this potent scaffold.

The Pyrimidine-Piperazine Scaffold: A Union of Pharmacophoric Significance

The pyrimidine ring, a fundamental component of nucleic acids, and the piperazine ring, a common constituent in numerous approved drugs, each contribute unique physicochemical properties to the hybrid scaffold.[1] The pyrimidine core offers a versatile platform for substitution, allowing for the fine-tuning of electronic and steric properties, which in turn profoundly influences biological activity.[2][3] The piperazine moiety, with its two nitrogen atoms, often imparts improved aqueous solubility and can engage in crucial hydrogen bonding interactions with biological targets. The combination of these two pharmacophores has proven to be a highly successful strategy in drug design, leading to compounds with a wide spectrum of therapeutic applications.[4]

Anticancer Activity: A Dominant Therapeutic Arena

The pyrimidine-piperazine scaffold is arguably most renowned for its potent anticancer properties. A multitude of derivatives have been synthesized and evaluated, demonstrating significant efficacy against a wide range of cancer cell lines.[5]

Mechanism of Action: Targeting Key Oncogenic Pathways

A primary mechanism through which pyrimidine-piperazine derivatives exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[6]

One of the most celebrated examples of a pyrimidine-piperazine-based drug is Imatinib (Gleevec®), a potent inhibitor of the Bcr-Abl tyrosine kinase.[7] This enzyme is constitutively active in chronic myeloid leukemia (CML) and drives uncontrolled cell proliferation.[7] Imatinib binds to the ATP-binding site of the Bcr-Abl kinase, preventing its catalytic activity and thereby inducing apoptosis in cancer cells.[7]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., PDGFR, c-Kit) PI3K PI3K RTK->PI3K Activates Bcr_Abl Bcr-Abl (in CML) Bcr_Abl->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Imatinib Imatinib (Pyrimidine-Piperazine Scaffold) Imatinib->RTK Inhibits Imatinib->Bcr_Abl Inhibits

Figure 1: Simplified signaling pathway illustrating the inhibitory action of Imatinib on Bcr-Abl and other receptor tyrosine kinases, leading to the suppression of pro-survival pathways.

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is frequently dysregulated in various cancers, promoting cell growth and survival.[8] Several pyrimidine-piperazine derivatives have been developed as potent inhibitors of this pathway.[4][9] These compounds often act as dual PI3K/mTOR inhibitors, offering a more comprehensive blockade of the signaling cascade.[10] Inhibition of this pathway can lead to cell cycle arrest and apoptosis in cancer cells.[8]

GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes PyrimidinePiperazine Pyrimidine-Piperazine Inhibitor PyrimidinePiperazine->PI3K Inhibits PyrimidinePiperazine->mTORC1 Inhibits

Figure 2: The PI3K/Akt/mTOR signaling pathway and the inhibitory points of pyrimidine-piperazine derivatives.

Quantitative Analysis of Anticancer Activity

The in vitro cytotoxic activity of pyrimidine-piperazine derivatives is commonly assessed using the MTT assay. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 23MDA-MB-468 (Breast)1.00[11]
Compound 25HOP-92 (Lung)1.35[11]
Compound 3aMCF-7 (Breast)9.17[12][13]
Compound 5bMCF-7 (Breast)6.29[12][13]
Imatinib Derivative 69K562 (Leukemia)0.03[5]
Imatinib Derivative 70K562 (Leukemia)0.04[5]
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines a standardized MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of pyrimidine-piperazine compounds on cancer cell lines.[14][15][16]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Test compounds (dissolved in DMSO)

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Start Start SeedCells Seed Cells in 96-well plate Start->SeedCells Incubate1 Incubate Overnight SeedCells->Incubate1 AddCompound Add Test Compound (various concentrations) Incubate1->AddCompound Incubate2 Incubate (48-72h) AddCompound->Incubate2 AddMTT Add MTT Solution Incubate2->AddMTT Incubate3 Incubate (2-4h) AddMTT->Incubate3 AddDMSO Add DMSO to Dissolve Formazan Incubate3->AddDMSO ReadAbsorbance Read Absorbance (570 nm) AddDMSO->ReadAbsorbance AnalyzeData Calculate IC50 ReadAbsorbance->AnalyzeData End End AnalyzeData->End

Figure 3: Workflow for the MTT cytotoxicity assay.

Antiviral Activity: A Broad-Spectrum Defense

Pyrimidine-piperazine derivatives have emerged as promising antiviral agents, exhibiting activity against a wide range of viruses, including both DNA and RNA viruses.[17][18]

Mechanism of Action: Disrupting the Viral Life Cycle

The antiviral mechanisms of pyrimidine-piperazine compounds are diverse and can target various stages of the viral life cycle. Some compounds interfere with viral entry into the host cell, while others inhibit viral replication by targeting key viral enzymes such as RNA-dependent RNA polymerase (RdRp).[19][20]

cluster_virus Virus cluster_cell Host Cell Virus Virus Particle Receptor Cell Surface Receptor Virus->Receptor Attachment Entry Viral Entry Receptor->Entry Uncoating Uncoating Entry->Uncoating Replication Viral RNA Replication (RdRp) Uncoating->Replication Assembly Viral Assembly Replication->Assembly Release Progeny Virus Release Assembly->Release PyrimidinePiperazine Pyrimidine-Piperazine Antiviral PyrimidinePiperazine->Entry Inhibits PyrimidinePiperazine->Replication Inhibits

Figure 4: General stages of the viral life cycle and potential inhibitory points for pyrimidine-piperazine antiviral agents.

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for evaluating the in vitro antiviral activity of a compound by quantifying the reduction in viral plaques in the presence of the compound.[3][21][22]

Materials:

  • Host cell line susceptible to the virus

  • Virus stock of known titer

  • Complete cell culture medium

  • Overlay medium (e.g., medium with low-melting-point agarose or carboxymethyl cellulose)

  • Crystal violet staining solution

  • Test compounds

Procedure:

  • Cell Seeding: Seed host cells in 6-well or 12-well plates and grow to confluence.

  • Virus Dilution and Treatment: Prepare serial dilutions of the virus stock. Mix the virus dilutions with equal volumes of medium containing various concentrations of the test compound. Incubate this mixture for 1 hour at 37°C to allow the compound to interact with the virus.

  • Infection: Remove the growth medium from the cell monolayers and inoculate with 100-200 µL of the virus-compound mixture. Allow the virus to adsorb for 1 hour at 37°C.

  • Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with the overlay medium containing the test compound at the same concentrations.

  • Incubation: Incubate the plates at 37°C in a humidified 5% CO2 atmosphere until plaques are visible (typically 2-10 days, depending on the virus).

  • Plaque Visualization: Fix the cells with a formaldehyde solution and then stain with crystal violet.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). The EC50 (50% effective concentration) can be determined from the dose-response curve.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Pyrimidine-piperazine derivatives have also demonstrated significant potential as antimicrobial agents, with activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[23][24]

Mechanism of Action

The antimicrobial activity of these compounds is often attributed to their ability to disrupt essential cellular processes in microorganisms. While the exact mechanisms can vary, potential targets include enzymes involved in cell wall synthesis, DNA replication, and protein synthesis.

Quantitative Analysis of Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the primary metric used to quantify the in vitro antimicrobial activity of a compound. It represents the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Compound IDMicroorganismMIC (µg/mL)Reference
Compound 4bStaphylococcus aureus40[17][23]
Compound 4dStaphylococcus aureus40[17][23]
Compound 5aEscherichia coli40[17][23]
Compound 5bEscherichia coli40[17][23]
Sparfloxacin derivativeGram-positive bacteria1-5[25]
Gatifloxacin derivativeGram-positive bacteria1-5[25]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent.[26][27]

Materials:

  • Bacterial or fungal strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microplates

  • Test compounds

  • Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the 96-well plates.

  • Inoculation: Add a standardized inoculum of the microorganism to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL for bacteria.

  • Controls: Include a positive control (microorganism in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Central Nervous System (CNS) Activity

The pyrimidine-piperazine scaffold is also a key feature in several CNS-active drugs, demonstrating a range of activities including anxiolytic, antidepressant, and antipsychotic effects.[28] These compounds often target various neurotransmitter receptors.

Receptor Binding Affinity

The affinity of these compounds for specific CNS receptors is a crucial determinant of their pharmacological profile.

Compound IDReceptor TargetBinding Affinity (Ki, nM)Reference
Compound 11Adenosine A2A Receptor8.62[29]

Synthesis Strategies

The synthesis of pyrimidine-piperazine derivatives typically involves a multi-step process. A common approach is the condensation of a substituted pyrimidine with a piperazine derivative.[23][30][31]

Chalcone Substituted Chalcone PyrimidineThiol Pyrimidine-2-thiol Derivative Chalcone->PyrimidineThiol + Thiourea (Cyclization) Thiourea Thiourea MethylsulfanylPyrimidine 2-(Methylsulfanyl)-pyrimidine Derivative PyrimidineThiol->MethylsulfanylPyrimidine + Methyl Iodide MethylIodide Methyl Iodide FinalProduct Pyrimidine-Piperazine Scaffold MethylsulfanylPyrimidine->FinalProduct + N-substituted Piperazine (Nucleophilic Substitution) Piperazine N-substituted Piperazine

Figure 5: A general synthetic route for pyrimidine-piperazine derivatives.

Conclusion and Future Perspectives

The pyrimidine-piperazine scaffold has unequivocally established itself as a "privileged" structure in medicinal chemistry. Its remarkable versatility and broad spectrum of biological activities continue to inspire the design and synthesis of novel therapeutic agents. The future of drug discovery will undoubtedly see the continued exploration and exploitation of this remarkable scaffold, with a focus on developing more selective and potent inhibitors for a range of diseases, from cancer and viral infections to neurological disorders. The strategic modification of substituents on both the pyrimidine and piperazine rings will remain a key strategy for optimizing pharmacokinetic and pharmacodynamic properties, ultimately leading to the development of safer and more effective medicines.

References

  • Thriveni, K. S., Padmashali, B., Siddesh, M. B., & Sandeep, C. (2014). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Indian Journal of Pharmaceutical Sciences, 76(4), 332–338. [Link]

  • Kandeel, M., Abdel-Maksoud, M. S., Al-Shorbagy, M. Y., & El-Serwy, W. S. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. International Journal of Molecular Sciences, 22(8), 3825. [Link]

  • Thriveni, K. S., Padmashali, B., Siddesh, M. B., & Sandeep, C. (2014). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. ResearchGate. [Link]

  • Nagy, V., Bálint, Á., Mernyák, E., & Wölfling, J. (2022). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules, 27(19), 6289. [Link]

  • Thriveni, K. S., Padmashali, B., Siddesh, M. B., & Sandeep, C. (2014). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Indian Journal of Pharmaceutical Sciences, 76(4), 332-8. [Link]

  • Abdel-Ghani, T. M., & El-Sayed, W. A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1126-1144. [Link]

  • Drew, W. L., & Lalezari, J. P. (1995). A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates. Journal of Clinical Microbiology, 33(4), 1058–1060. [Link]

  • Katarzyna, S., et al. (2023). Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. International Journal of Molecular Sciences, 24(9), 8011. [Link]

  • Sahu, N., & Singh, P. (2022). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon, 8(11), e11602. [Link]

  • Varano, F., et al. (2019). Piperazine- and Piperidine-Containing Thiazolo[5,4-d]pyrimidine Derivatives as New Potent and Selective Adenosine A2A Receptor Inverse Agonists. Molecules, 24(15), 2776. [Link]

  • Hayat, F., et al. (2013). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Current Medicinal Chemistry, 20(2), 158-180. [Link]

  • Sharma, A., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances, 13(12), 8031-8056. [Link]

  • Al-Ostoot, F. H., et al. (2022). Development of Piperazine- and Oxazine-Linked Pyrimidines as p65 Subunit Binders of NF–κB in Human Breast Cancer Cells. Molecules, 27(21), 7205. [Link]

  • Bio-protocol. (n.d.). Antiviral assay. [Link]

  • Al-Qahtani, A. A., et al. (2023). Viral pathogenesis and its control by pyrimidines as antiviral agents. Frontiers in Microbiology, 14, 1189315. [Link]

  • Al-Dhfyan, A., et al. (2023). Novel pyrimidine-piperazine hybrids as potential antimicrobial agents: in-vitro antimicrobial and in-silico studies. Journal of Molecular Structure, 1272, 134175. [Link]

  • Sharma, S., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. [Link]

  • Hayat, F., et al. (2013). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. ResearchGate. [Link]

  • Asif, M. (2018). An insight into the therapeutic potential of piperazine-based anticancer agents. Turkish Journal of Chemistry, 42(6), 1736-1767. [Link]

  • Creative Diagnostics. (n.d.). Plaque Reduction Assay. [Link]

  • Kumar, A., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Molecules, 29(3), 668. [Link]

  • El-Gamal, M. I., et al. (2023). Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. Pharmaceuticals, 16(2), 263. [Link]

  • Medina-Franco, J. L., et al. (2023). A network-based protocol to prioritize compounds for biological testing: discovery of Anti-Staphylococcus aureus cacalol derivatives. Frontiers in Chemistry, 11, 1284483. [Link]

  • Wang, Y., et al. (2022). A promising strategy against SARS-CoV-2: pyrimidine inhibitors synergize with nucleoside analogues. Signal Transduction and Targeted Therapy, 7(1), 81. [Link]

  • Al-Ostoot, F. H., et al. (2022). Structures of FDA-approved anticancer drugs based on piperazine rings. ResearchGate. [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. [Link]

  • Sharma, P., & Kumar, A. (2016). A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. Der Pharma Chemica, 8(19), 329-340. [Link]

  • Janku, F., et al. (2018). Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. Journal of Hematology & Oncology, 11(1), 62. [Link]

  • ResearchGate. (n.d.). MTT Proliferation Assay Protocol. [Link]

  • American Society for Microbiology. (2024, March 4). HSV Antiviral Testing: Plaque Reduction Assays and Sequencing Options [Video]. YouTube. [Link]

  • Wikipedia. (2024, January 10). Imatinib. [Link]

  • Al-Suwaidan, I. A., et al. (2022). Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. Molecules, 27(12), 3704. [Link]

  • Raimondi, M. V., et al. (2024). Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction. Molecules, 29(14), 3302. [Link]

  • Miller, M. J., et al. (2023). Chemical Screening for Compounds with Antibacterial Activity in Human... ResearchGate. [Link]

  • IONTOX. (n.d.). Plaque Reduction Neutralization Tests (PRNT) and the Development of New Antiviral Drugs. [Link]

  • Kumar, S., et al. (2015). In-Vitro Antibacterial / Antifungal Screening of 2-Chloroquinoline Scaffold Derivatives. Journal of Antibiotics Research, 1(1), 101. [Link]

  • Henrik's Lab. (2020, April 27). PI3K AKT mTOR Pathway (and the effects) [Video]. YouTube. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Singh, A., & Singh, P. (2023). Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. ResearchGate. [Link]

  • El-Sayed, W. A., & Abdel-Ghani, T. M. (2022). Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. Current Medicinal Chemistry, 29(44), 7461-7480. [Link]

Sources

A Technical Guide to the Spectral Analysis of 5-(benzyloxy)-2-(piperazin-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive analysis of the spectral data for the compound 5-(benzyloxy)-2-(piperazin-1-yl)pyrimidine. Designed for researchers, scientists, and professionals in drug development, this document outlines the methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, and offers a detailed interpretation of the resulting spectra. The protocols and analyses herein are presented to ensure scientific integrity and reproducibility.

Introduction to this compound

This compound, with the chemical formula C₁₅H₁₈N₄O, is a heterocyclic compound featuring a pyrimidine core substituted with a benzyloxy group and a piperazine ring.[1][2] The structural elucidation of such molecules is paramount in drug discovery and development, where unambiguous identification and purity assessment are critical. Spectroscopic techniques are the cornerstone of this characterization, providing detailed information about the molecular structure, functional groups, and connectivity of atoms. This guide will delve into the ¹H NMR, ¹³C NMR, IR, and MS data that collectively provide a spectroscopic fingerprint of this compound.

Below is a diagram of the molecular structure with atom numbering for reference in the spectral interpretation sections.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.

Experimental Protocol for NMR

A standardized protocol for acquiring NMR data for small molecules like this compound is as follows:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the compound.

    • Dissolve the sample in approximately 0.7 mL of a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃).[3]

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Use a spectrometer with a field strength of 400 MHz or higher for optimal resolution.[4]

    • Acquire a ¹H NMR spectrum, typically with 16 to 64 scans.

    • Acquire a proton-decoupled ¹³C NMR spectrum, which may require several thousand scans due to the low natural abundance of ¹³C.[3]

    • The spectra are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[5]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_proc Data Processing Weigh_Sample Weigh 5-10 mg of Compound Dissolve Dissolve in 0.7 mL Deuterated Solvent Weigh_Sample->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Acquire_1H Acquire ¹H Spectrum (16-64 scans) Transfer->Acquire_1H Insert into Spectrometer Acquire_13C Acquire ¹³C Spectrum (1024+ scans) Acquire_1H->Acquire_13C Process Fourier Transform, Phase, and Baseline Correction Acquire_13C->Process Reference Reference to Solvent or TMS Process->Reference Analyze Analyze Chemical Shifts, Multiplicity, and Integration Reference->Analyze

Caption: Generalized workflow for NMR spectral analysis.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum provides information on the chemical environment and connectivity of the hydrogen atoms in the molecule.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.28s2HH-4, H-6
7.42d, J = 7.3 Hz2HH-10, H-14 (ortho-protons of benzyl)
7.36t, J = 7.4 Hz2HH-11, H-13 (meta-protons of benzyl)
7.29t, J = 7.3 Hz1HH-12 (para-proton of benzyl)
5.10s2HH-8 (benzylic CH₂)
3.65t, J = 5.1 Hz4HH-16, H-20 (piperazine CH₂)
2.79t, J = 5.1 Hz4HH-17, H-19 (piperazine CH₂)

Interpretation:

  • Pyrimidine Ring (H-4, H-6): The singlet at 8.28 ppm integrating to two protons is characteristic of the two equivalent protons on the pyrimidine ring. These protons are in a deshielded environment due to the electron-withdrawing nature of the adjacent nitrogen atoms.

  • Benzyl Group (H-10 to H-14): The signals between 7.29 and 7.42 ppm are characteristic of the five protons of the phenyl ring of the benzyloxy group. The doublet, triplet, and triplet pattern is typical for a monosubstituted benzene ring.

  • Benzylic Protons (H-8): The singlet at 5.10 ppm, integrating to two protons, is assigned to the methylene protons of the benzyloxy group. This chemical shift is consistent with a CH₂ group attached to an oxygen atom and a phenyl ring.

  • Piperazine Ring (H-16, H-17, H-19, H-20): The two triplets at 3.65 and 2.79 ppm, each integrating to four protons, are assigned to the methylene protons of the piperazine ring. The protons on the carbons adjacent to the pyrimidine ring (H-16, H-20) are expected to be more deshielded than those adjacent to the NH group (H-17, H-19).

¹³C NMR Spectral Data and Interpretation
Predicted Chemical Shift (δ) ppmAssignment
~162C-2
~158C-4, C-6
~145C-5
~137C-9 (ipso-carbon of benzyl)
~128.5C-11, C-13 (meta-carbons of benzyl)
~128.0C-12 (para-carbon of benzyl)
~127.5C-10, C-14 (ortho-carbons of benzyl)
~70C-8 (benzylic CH₂)
~45C-17, C-19 (piperazine CH₂)
~44C-16, C-20 (piperazine CH₂)

Interpretation:

  • Pyrimidine Ring (C-2, C-4, C-5, C-6): The carbon atoms of the pyrimidine ring are expected to appear in the downfield region of the spectrum due to the influence of the electronegative nitrogen atoms. C-2, being directly attached to two nitrogen atoms and the piperazine nitrogen, would be the most deshielded.

  • Benzyl Group (C-8 to C-14): The aromatic carbons of the benzyl group are predicted to resonate in the 127-137 ppm range, which is typical for benzene derivatives. The benzylic carbon (C-8) is expected around 70 ppm due to its attachment to an oxygen atom.

  • Piperazine Ring (C-16, C-17, C-19, C-20): The carbon atoms of the piperazine ring are expected in the 40-50 ppm range. The carbons attached to the pyrimidine ring (C-16, C-20) may have a slightly different chemical shift compared to the carbons adjacent to the NH group (C-17, C-19).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol for IR

A common method for obtaining an IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory with a Fourier Transform Infrared (FTIR) spectrometer.

  • Instrument Setup:

    • Ensure the FTIR spectrometer is powered on and has been allowed to warm up.[6]

    • Record a background spectrum of the clean ATR crystal.

  • Sample Analysis:

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Acquire the IR spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹.

Predicted IR Spectral Data and Interpretation
Predicted Wavenumber (cm⁻¹)Functional GroupVibration
3300 - 3500N-HStretching
3000 - 3100Aromatic C-HStretching
2800 - 3000Aliphatic C-HStretching
1550 - 1650C=N, C=CRing Stretching
1200 - 1300Ar-O-CAsymmetric Stretching
1000 - 1100Ar-O-CSymmetric Stretching

Interpretation:

  • N-H Stretch: A band in the region of 3300-3500 cm⁻¹ is expected for the N-H stretch of the secondary amine in the piperazine ring.

  • C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the piperazine and benzylic methylene groups will appear just below 3000 cm⁻¹.

  • Ring Vibrations: The stretching vibrations of the C=N and C=C bonds in the pyrimidine and benzene rings will give rise to several bands in the 1550-1650 cm⁻¹ region.

  • Ether Linkage: The characteristic asymmetric and symmetric C-O-C stretching of the aryl ether linkage will be observed in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and structural features.

Experimental Protocol for MS

Electrospray Ionization (ESI) is a soft ionization technique suitable for this type of molecule.[8]

  • Sample Preparation:

    • Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent like methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source of the mass spectrometer.

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • For structural information, tandem mass spectrometry (MS/MS) can be performed by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).

MS Data and Interpretation

The ESI-MS of this compound shows a protonated molecular ion [M+H]⁺ at m/z 271.

Fragmentation Analysis:

The most likely fragmentation pathway involves the cleavage of the benzylic ether bond, which is a common fragmentation for benzyl ethers.[9][10] This would lead to the formation of a stable tropylium cation.

Fragmentation M+H [M+H]⁺ m/z 271 Fragment1 Tropylium Cation [C₇H₇]⁺ m/z 91 M+H->Fragment1 Benzylic Cleavage Fragment2 [C₈H₁₁N₄O]⁺ m/z 180 M+H->Fragment2 Benzylic Cleavage

Caption: Proposed major fragmentation pathway in ESI-MS/MS.

  • [M+H]⁺ at m/z 271: This corresponds to the protonated molecule (C₁₅H₁₈N₄O + H)⁺.

  • Fragment at m/z 91: A prominent peak at m/z 91 is expected from the cleavage of the C-O bond of the benzyloxy group, leading to the formation of the highly stable tropylium ion (C₇H₇⁺).

  • Fragment at m/z 180: The other part of the molecule would form a radical cation with m/z 180.

Conclusion

The collective analysis of ¹H NMR, predicted ¹³C NMR, predicted IR, and ESI-MS data provides a robust and detailed structural characterization of this compound. The experimental ¹H NMR and MS data are in excellent agreement with the proposed structure, and the predicted ¹³C NMR and IR spectra provide further corroborating evidence for the assigned functional groups and atomic connectivity. This guide serves as a valuable resource for scientists working with this compound, providing both the foundational data and the scientific rationale behind its interpretation.

References

  • PubChem. This compound. [Link]

  • Pharmaguideline. SOP for Calibration of FT-IR Spectrometer. [Link]

  • Ho, C. S., Lam, C. W., Chan, M. H., Cheung, R. C., Law, L. K., Lit, L. C., ... & Tai, H. L. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. Clinical biochemistry review, 24(1), 3. [Link]

  • PubMed. Ion-neutral complexes resulting from dissociative protonation: fragmentation of alpha-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers. [Link]

  • Royal Society of Chemistry. Supplementary Materials A metal-free synthesis of pyrimidines from amidines with α, β-unsaturated ketones via tandem [3+3] ann. [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • ACS Publications. Ion-neutral complexes resulting from dissociative protonation: Fragmentation of α-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers. [Link]

  • Elsevier. Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. [Link]

  • Docslib. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]

  • DocPlayer. Introductory note on the 13C NMR spectrum of 1,3,5-trimethylbenzene (mesitylene). [Link]

Sources

The Emergence of 5-(benzyloxy)-2-(piperazin-1-yl)pyrimidine: A Keystone Intermediate for Novel CNS Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of the pyrimidine and piperazine scaffolds has yielded a plethora of centrally active agents, capitalizing on the privileged structural attributes of each moiety. This technical guide delves into the synthesis, characterization, and potential pharmacological significance of a pivotal intermediate: 5-(benzyloxy)-2-(piperazin-1-yl)pyrimidine. This molecule serves as a versatile platform for the development of novel therapeutics targeting a range of central nervous system (CNS) disorders. We will explore the strategic rationale behind its design, provide a detailed, field-proven synthetic protocol, and outline a comprehensive framework for its biological evaluation, with a focus on its potential interactions with key neurotransmitter systems. This guide is intended to empower researchers with the foundational knowledge and practical methodologies required to effectively utilize this intermediate in their drug discovery endeavors.

Introduction: The Strategic Union of Pyrimidine and Piperazine in CNS Drug Discovery

The relentless pursuit of novel and effective treatments for CNS disorders necessitates the exploration of chemical scaffolds that offer both structural diversity and inherent biological relevance. The pyrimidine ring, a fundamental component of nucleobases, has proven to be a versatile template in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including anticonvulsant and antidepressant effects.[1] The piperazine moiety, a six-membered heterocycle with two opposing nitrogen atoms, is a common feature in numerous CNS-active drugs, contributing to improved pharmacokinetic properties and providing a flexible linker to modulate receptor interactions.[2]

The strategic combination of these two pharmacophores into a single molecular entity, as seen in this compound, creates a powerful platform for targeting key neurotransmitter systems implicated in the pathophysiology of various neurological and psychiatric conditions. The benzyloxy group at the 5-position of the pyrimidine ring offers a handle for further functionalization or can serve to modulate lipophilicity, a critical parameter for blood-brain barrier penetration.[3] The piperazine ring, attached at the 2-position, is poised to interact with a variety of CNS receptors, most notably serotonin (5-HT) and dopamine (D) receptors, which are established targets for antipsychotic, antidepressant, and anxiolytic agents.[4][5]

This guide will provide a comprehensive overview of the synthesis and potential applications of this compound, positioning it as a key intermediate for the generation of libraries of novel CNS drug candidates.

Synthesis and Characterization: A Robust and Verifiable Pathway

The synthesis of this compound is predicated on a well-established and reliable synthetic transformation: nucleophilic aromatic substitution (SNAr).[6] This reaction class is particularly effective for electron-deficient aromatic systems, such as pyrimidines, where a good leaving group at the 2- or 4-position is readily displaced by a nucleophile.[7]

Synthetic Strategy

The most direct and efficient route to the target compound involves the reaction of a suitably activated pyrimidine precursor, 2-chloro-5-(benzyloxy)pyrimidine, with piperazine. This strategy is outlined in the workflow below.

Synthesis_Workflow cluster_0 Step 1: Preparation of Intermediate A cluster_1 Step 2: Chlorination cluster_2 Step 3: Nucleophilic Aromatic Substitution 5-Hydroxypyrimidine 5-Hydroxypyrimidine Intermediate_A 5-(Benzyloxy)pyrimidine 5-Hydroxypyrimidine->Intermediate_A Williamson Ether Synthesis Benzyl_chloride Benzyl Chloride Benzyl_chloride->Intermediate_A Base_solvent Base (e.g., K2CO3) Solvent (e.g., DMF) Base_solvent->Intermediate_A Intermediate_B 2-Chloro-5-(benzyloxy)pyrimidine Intermediate_A->Intermediate_B Chlorination Chlorinating_agent Chlorinating Agent (e.g., POCl3) Chlorinating_agent->Intermediate_B Final_Product This compound Intermediate_B->Final_Product SNAr Reaction Piperazine Piperazine Piperazine->Final_Product Base_solvent2 Base (e.g., Et3N) Solvent (e.g., EtOH) Base_solvent2->Final_Product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 5-(Benzyloxy)pyrimidine (Intermediate A)

  • Rationale: This step introduces the benzyloxy group, which can modulate the electronic properties and lipophilicity of the pyrimidine core. A Williamson ether synthesis is a reliable method for this transformation.

  • Procedure:

    • To a stirred solution of 5-hydroxypyrimidine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add benzyl chloride (1.1 eq) dropwise to the reaction mixture.

    • Heat the reaction to 60 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 5-(benzyloxy)pyrimidine.

Step 2: Synthesis of 2-Chloro-5-(benzyloxy)pyrimidine (Intermediate B)

  • Rationale: The introduction of a chlorine atom at the 2-position of the pyrimidine ring is crucial for the subsequent nucleophilic aromatic substitution. Phosphorus oxychloride (POCl₃) is a standard and effective reagent for this type of chlorination.

  • Procedure:

    • Carefully add phosphorus oxychloride (POCl₃, 5.0 eq) to 5-(benzyloxy)pyrimidine (1.0 eq) at 0 °C.

    • Heat the reaction mixture to reflux (approximately 110 °C) and stir for 2-3 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution with a saturated solution of sodium bicarbonate (NaHCO₃).

    • Extract the product with dichloromethane (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-chloro-5-(benzyloxy)pyrimidine, which can often be used in the next step without further purification.

Step 3: Synthesis of this compound (Final Product)

  • Rationale: This is the key SNAr step where the piperazine moiety is introduced. The reaction is typically carried out in a polar protic solvent with a non-nucleophilic base to scavenge the HCl generated.

  • Procedure:

    • Dissolve 2-chloro-5-(benzyloxy)pyrimidine (1.0 eq) and piperazine (2.0 eq) in ethanol.

    • Add triethylamine (Et₃N, 1.5 eq) to the mixture.

    • Heat the reaction mixture to reflux and stir for 8-12 hours, monitoring by TLC.

    • After completion, cool the reaction to room temperature and concentrate under reduced pressure.

    • Dissolve the residue in dichloromethane and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to obtain this compound as a solid.

Characterization

The identity and purity of the synthesized compound should be rigorously confirmed using a combination of analytical techniques.

Technique Expected Observations
¹H NMR Resonances corresponding to the pyrimidine, piperazine, and benzyl protons with appropriate chemical shifts and coupling patterns.
¹³C NMR Signals for all unique carbon atoms in the molecule.
Mass Spectrometry A molecular ion peak corresponding to the calculated mass of C₁₅H₁₈N₄O.
HPLC A single major peak indicating high purity.

Physicochemical and Pharmacological Properties

The potential of this compound as a CNS intermediate is underpinned by its physicochemical properties, which influence its ability to cross the blood-brain barrier and interact with biological targets.

Physicochemical Profile
Property Predicted Value Significance for CNS Activity
Molecular Weight 270.33 g/mol Within the range generally considered favorable for CNS drugs.[3]
cLogP ~2.5 - 3.5An optimal lipophilicity for balancing aqueous solubility and membrane permeability.[3]
Topological Polar Surface Area (TPSA) ~50-60 ŲBelow the typical upper limit for good blood-brain barrier penetration.
Hydrogen Bond Donors 1Favorable for receptor interactions.
Hydrogen Bond Acceptors 5Contributes to solubility and receptor binding.
Postulated Mechanism of Action and Biological Targets

The pyrimidine-piperazine scaffold is a well-established pharmacophore for targeting monoaminergic G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine (D) receptors.[4][5] Many clinically successful antipsychotics and antidepressants incorporate an arylpiperazine moiety.[8] Therefore, it is highly probable that this compound and its derivatives will exhibit affinity for these receptors.

Mechanism_of_Action cluster_receptors Potential CNS Receptor Targets cluster_effects Potential Downstream Effects Compound This compound (or its derivatives) 5HT1A 5-HT1A Receptor Compound->5HT1A Agonist/Antagonist 5HT2A 5-HT2A Receptor Compound->5HT2A Antagonist D2 Dopamine D2 Receptor Compound->D2 Antagonist/Partial Agonist Other_receptors Other 5-HT/Dopamine Receptor Subtypes Compound->Other_receptors Antidepressant Antidepressant Effects 5HT1A->Antidepressant Anxiolytic Anxiolytic Effects 5HT1A->Anxiolytic Antipsychotic Antipsychotic Effects 5HT2A->Antipsychotic D2->Antipsychotic

Caption: Postulated mechanism of action for this compound derivatives.

Framework for Biological Evaluation

A systematic evaluation of the biological activity of derivatives of this compound is essential to elucidate their therapeutic potential. This should encompass both in vitro and in vivo studies.

In Vitro Receptor Binding Assays

A primary screen should assess the binding affinity of the compounds for a panel of CNS receptors. Radioligand binding assays are a standard and robust method for this purpose.

Protocol: Competitive Radioligand Binding Assay

  • Preparation of Cell Membranes: Obtain cell membranes expressing the receptor of interest (e.g., human recombinant 5-HT₁ₐ, 5-HT₂ₐ, or D₂ receptors).

  • Assay Buffer: Prepare an appropriate buffer solution (e.g., 50 mM Tris-HCl, pH 7.4, containing relevant ions).

  • Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of a specific radioligand (e.g., [³H]8-OH-DPAT for 5-HT₁ₐ), and varying concentrations of the test compound.

  • Equilibration: Incubate the plate at a specific temperature (e.g., 25 °C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. The filtermat will trap the cell membranes with the bound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Kᵢ (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Comparative Binding Affinity Data for Related Scaffolds

Compound Scaffold 5-HT₁ₐ Kᵢ (nM) 5-HT₂ₐ Kᵢ (nM) D₂ Kᵢ (nM) Reference
Arylpiperazine-pyrimidine1.1 - 8756 - 88194 - 1245[9]
Pyrido[1,2-c]pyrimidine5.0 - 74High AffinityHigh Affinity[10]
Aminopyrimidine-cyclohexyl-piperazineHigh Affinity-High Affinity[4][5]
In Vivo Behavioral Models

Promising compounds from in vitro screening should be advanced to in vivo models to assess their functional effects on behavior.

Example Protocol: Forced Swim Test (Antidepressant-like Activity)

  • Animals: Use male Sprague-Dawley rats.

  • Acclimation: Acclimate the animals to the testing room for at least one hour before the experiment.

  • Drug Administration: Administer the test compound or vehicle (e.g., saline with a small amount of Tween 80) intraperitoneally at various doses.

  • Pre-test Session: 24 hours before the test session, place each rat in a cylinder of water for 15 minutes.

  • Test Session: On the test day, 60 minutes after drug administration, place the rats back into the water-filled cylinders for a 5-minute session.

  • Behavioral Scoring: Record the duration of immobility during the 5-minute test session. A decrease in immobility time is indicative of an antidepressant-like effect.

  • Statistical Analysis: Analyze the data using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test).

Conclusion and Future Directions

This compound represents a highly valuable and versatile intermediate in the field of CNS drug discovery. Its synthesis is straightforward and scalable, and its structure embodies the key pharmacophoric elements required for interaction with critical neurotransmitter systems. The strategic combination of the pyrimidine and piperazine moieties provides a robust platform for the generation of compound libraries with the potential for diverse pharmacological profiles, including antipsychotic, antidepressant, and anxiolytic activities.

Future research should focus on the synthesis and evaluation of a diverse range of derivatives of this core structure. Modifications to the benzyloxy group and substitution on the piperazine ring will allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties. A thorough investigation of the structure-activity relationships of these derivatives will provide crucial insights for the rational design of novel CNS therapeutics. The methodologies and foundational knowledge presented in this guide are intended to facilitate these endeavors and accelerate the discovery of new treatments for debilitating CNS disorders.

References

  • Chodkowski, A., et al. (2020). Synthesis of Novel Pyrido[1,2-c]pyrimidine Derivatives with 6-Fluoro-3-(4-piperidynyl)-1,2-benzisoxazole Moiety as Potential SSRI and 5-HT1A Receptor Ligands. Molecules, 25(15), 3452. [Link]

  • Wager, T. T., et al. (2016). CNS Physicochemical Property Space Shaped by a Diverse Set of Molecules with Experimentally Determined Exposure in the Mouse Brain. ACS Chemical Neuroscience, 7(6), 767-775. [Link]

  • Prathap, A., et al. (2001). In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex. Naunyn-Schmiedeberg's Archives of Pharmacology, 364(3), 224-231. [Link]

  • Siddesh, M. B., et al. (2014). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Indian Journal of Pharmaceutical Sciences, 76(4), 330-336. [Link]

  • Patt, W. C., et al. (1998). Aminopyrimidines with High Affinity for Both Serotonin and Dopamine Receptors. Journal of Medicinal Chemistry, 41(16), 2925-2936. [Link]

  • Hartwig, J. F. (2018). Concerted Nucleophilic Aromatic Substitutions. Angewandte Chemie International Edition, 57(40), 13072-13084. [Link]

  • El-Sayed, M. A. A., et al. (2020). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Mini-Reviews in Medicinal Chemistry, 20(13), 1184-1203. [Link]

  • Siddesh, M. B., et al. (2014). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. ResearchGate. [Link]

  • Malawska, B., et al. (2004). New arylpiperazine 5-HT(1A) receptor ligands containing the pyrimido[2,1-f]purine fragment: synthesis, in vitro, and in vivo pharmacological evaluation. Journal of Medicinal Chemistry, 47(10), 2665-2674. [Link]

  • Singh, R., et al. (1982). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Indian Journal of Chemistry, 21B, 847-849. [Link]

  • Satała, G., et al. (2020). Structures and affinities for serotonin/dopamine receptors of hydantoin-triazine compounds 4-26. ResearchGate. [Link]

  • Sharma, S., et al. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MOJ Biorg Org Chem, 2(5), 232-236. [Link]

  • Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 121-138. [Link]

  • Kumar, R., et al. (2022). One-Pot Synthesis of Benzopyrano-Pyrimidine Derivatives Catalyzed by P-Toluene Sulphonic Acid and Their Nematicidal and Molecular Docking Study. Molecules, 27(19), 6296. [Link]

  • di Giacomo, M., et al. (2021). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 26(11), 3144. [Link]

  • Terrier, F., et al. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry, 12(28), 5216-5224. [Link]

  • Kumar, A., et al. (2014). Pyrimidine derivatives as potential agents acting on central nervous system. Journal of Advanced Pharmaceutical Technology & Research, 5(2), 57-63. [Link]

  • de la Cruz, J., et al. (2021). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. ChemRxiv. [Link]

  • Giral, P., et al. (1993). 1-(2-pyrimidinyl)-piperazine May Alter the Effects of the 5-HT1A Agonist in the Learned Helplessness Paradigm in Rats. Neuropharmacology, 32(11), 1185-1191. [Link]

  • Siddesh, M. B., et al. (2014). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Semantic Scholar. [Link]

  • Patt, W. C., et al. (1998). Aminopyrimidines with high affinity for both serotonin and dopamine receptors. PubMed. [Link]

  • Wager, T. T., et al. (2010). CNS Drug Design: Balancing Physicochemical Properties for Optimal Brain Exposure. Journal of Medicinal Chemistry, 53(17), 6433-6446. [Link]

  • Perlinger, J. A., et al. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 36(11), 2461-2467. [Link]

  • Pettibone, D. J., et al. (1989). Serotonin-releasing effects of substituted piperazines in vitro. Journal of Neurochemistry, 53(4), 1190-1196. [Link]

  • Amodeo, D. A., et al. (2021). Impact of specific serotonin receptor modulation on behavioral flexibility. Behavioural Brain Research, 411, 113391. [Link]

Sources

Methodological & Application

Mastering the Derivatization of 5-(Benzyloxy)-2-(piperazin-1-yl)pyrimidine: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

The 5-(benzyloxy)-2-(piperazin-1-yl)pyrimidine scaffold is a cornerstone in modern drug discovery, recognized for its prevalence in a multitude of biologically active agents. The pyrimidine core is a critical pharmacophore in numerous therapeutic areas, including oncology and central nervous system disorders, while the piperazine moiety offers a versatile handle for synthetic elaboration.[1][2] This guide provides a comprehensive overview of established and field-tested protocols for the derivatization of the secondary amine of the piperazine ring in this compound. By leveraging common yet powerful transformations such as N-acylation, N-alkylation, and reductive amination, researchers can rapidly generate diverse libraries of analogues for structure-activity relationship (SAR) studies.

This document is structured to provide not just procedural steps, but also the underlying chemical logic, potential challenges, and robust analytical validation methods to ensure the integrity of the synthesized compounds.

Core Derivatization Strategies: A Practical Overview

The nucleophilic secondary amine of the piperazine moiety is the primary site for chemical modification. The choice of derivatization strategy will depend on the desired final compound and the compatibility of the reagents with the starting material.

Section 1: N-Acylation of the Piperazine Moiety

N-acylation is a reliable method for introducing a wide range of substituents, including alkyl, aryl, and heteroaryl amides. This transformation is typically high-yielding and proceeds under mild conditions.

Causality Behind Experimental Choices

The reaction proceeds via nucleophilic attack of the piperazine nitrogen on the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or anhydride). The use of a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is crucial to scavenge the acidic byproduct (e.g., HCl) generated during the reaction, driving the equilibrium towards product formation. Dichloromethane (DCM) is a common solvent choice due to its inertness and ability to dissolve a wide range of organic compounds.

Experimental Protocol: N-Acylation with Acyl Chlorides

Materials:

  • This compound

  • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Eluent (e.g., Ethyl acetate/Hexanes mixture)

Procedure:

  • To a stirred solution of this compound (1.0 eq.) in anhydrous DCM at 0 °C, add TEA or DIPEA (1.5 eq.).

  • Slowly add the acyl chloride (1.1 eq.) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-acylated derivative.

Self-Validation:

  • TLC Analysis: Monitor the disappearance of the starting material and the appearance of a new, typically less polar, product spot.

  • LC-MS Analysis: Confirm the mass of the desired product.

  • NMR Spectroscopy: The appearance of a new set of signals corresponding to the acyl group and a downfield shift of the piperazine protons adjacent to the newly formed amide bond will confirm the structure. For example, in the 1H NMR spectrum of the N-acetyl derivative, a singlet corresponding to the methyl protons of the acetyl group would be expected around δ 2.1 ppm.

Section 2: N-Alkylation of the Piperazine Moiety

Direct N-alkylation with alkyl halides is a straightforward approach to introduce alkyl or benzyl groups to the piperazine nitrogen.

Causality Behind Experimental Choices

This reaction is a classic SN2 nucleophilic substitution. A base, such as potassium carbonate, is required to neutralize the hydrohalic acid formed during the reaction. The choice of solvent can influence the reaction rate; polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are generally preferred as they can solvate the cation of the base and do not interfere with the nucleophilicity of the amine.

Experimental Protocol: Direct N-Alkylation with Alkyl Halides

Materials:

  • This compound

  • Alkyl halide (e.g., Methyl iodide, Benzyl bromide)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Eluent (e.g., Ethyl acetate/Hexanes mixture)

Procedure:

  • To a suspension of anhydrous potassium carbonate (2.0 eq.) in DMF or acetonitrile, add this compound (1.0 eq.).

  • Add the alkyl halide (1.2 eq.) to the mixture.

  • Heat the reaction mixture to 50-80 °C and stir for 4-12 hours, monitoring the reaction progress by TLC.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Self-Validation:

  • TLC Analysis: Observe the consumption of the starting material and the formation of a new product spot.

  • LC-MS Analysis: Verify the molecular weight of the N-alkylated product.

  • NMR Spectroscopy: The 1H NMR spectrum will show new signals corresponding to the introduced alkyl group. For instance, N-benzylation would result in a new singlet for the benzylic methylene protons around δ 3.6 ppm and additional aromatic signals.[3]

Section 3: Reductive Amination

Reductive amination is a versatile and highly effective method for the N-alkylation of amines, particularly for the introduction of a wide variety of substituents from aldehydes and ketones.[4][5]

Causality Behind Experimental Choices

This one-pot reaction involves two key steps: the formation of an iminium ion intermediate from the reaction of the piperazine with a carbonyl compound, followed by its in-situ reduction. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent as it is mild, selective for the iminium ion over the starting carbonyl compound, and does not reduce other sensitive functional groups.[5][6] The reaction is often carried out in solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

Experimental Protocol: Reductive Amination with Aldehydes

Materials:

  • This compound

  • Aldehyde (e.g., Formaldehyde, Benzaldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Eluent (e.g., Ethyl acetate/Hexanes mixture)

Procedure:

  • To a stirred solution of this compound (1.0 eq.) and the aldehyde (1.2 eq.) in anhydrous DCM or DCE, add sodium triacetoxyborohydride (1.5 eq.) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 4-16 hours, or until TLC indicates the disappearance of the starting material.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography to obtain the desired N-alkylated product.

Self-Validation:

  • TLC Analysis: Monitor for the disappearance of the starting amine and the formation of a new, less polar product.

  • LC-MS Analysis: Confirm the expected molecular weight of the product.

  • NMR Spectroscopy: The 1H NMR spectrum will display characteristic signals for the newly introduced alkyl group, confirming a successful reaction.

Visualization of Derivatization Workflows

Derivatization_Workflow cluster_acylation N-Acylation cluster_alkylation N-Alkylation cluster_reductive_amination Reductive Amination Start This compound Acyl_Chloride R-COCl, Base (TEA/DIPEA) DCM, 0°C to rt Start->Acyl_Chloride Reacts with Alkyl_Halide R-X, Base (K₂CO₃) DMF or ACN, 50-80°C Start->Alkyl_Halide Reacts with Aldehyde R-CHO, NaBH(OAc)₃ DCM or DCE, rt Start->Aldehyde Reacts with Acylated_Product N-Acyl Derivative Acyl_Chloride->Acylated_Product Forms Alkylated_Product N-Alkyl Derivative Alkyl_Halide->Alkylated_Product Forms Reductive_Amination_Product N-Alkyl Derivative Aldehyde->Reductive_Amination_Product Forms

Caption: General workflows for the derivatization of this compound.

Data Presentation: A Comparative Overview

Derivatization MethodReagentsTypical ConditionsProduct Type
N-Acylation Acyl chloride, TEA/DIPEADCM, 0°C to rt, 2-4 hAmide
N-Alkylation Alkyl halide, K₂CO₃DMF or ACN, 50-80°C, 4-12 hTertiary Amine
Reductive Amination Aldehyde, NaBH(OAc)₃DCM or DCE, rt, 4-16 hTertiary Amine

Important Considerations: The Benzyloxy Group

The benzyloxy group is a benzyl ether, which is generally stable to the basic and mildly acidic conditions employed in the protocols above. However, it is susceptible to cleavage under catalytic hydrogenation conditions (e.g., H₂, Pd/C). This reactivity can be exploited for deprotection if desired, or it must be avoided if the benzyloxy group is to be retained in the final molecule.

Safety and Handling

  • This compound: Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[7]

  • Acyl Chlorides: These are corrosive and lachrymatory. Handle only in a fume hood.

  • Alkyl Halides: Many are volatile and toxic. Handle with care in a fume hood.

  • Sodium triacetoxyborohydride: Reacts with water to release flammable hydrogen gas. Handle in a dry environment.

  • Solvents (DCM, DMF, Acetonitrile): These are volatile and have associated health risks. Use in a well-ventilated area or fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use.[7]

Conclusion

The derivatization of the piperazine moiety in this compound offers a facile and efficient means to generate a diverse array of compounds for drug discovery programs. The protocols for N-acylation, N-alkylation, and reductive amination outlined in this guide are robust, well-established, and can be readily implemented in a standard synthetic chemistry laboratory. By understanding the underlying chemical principles and adhering to the self-validating analytical practices, researchers can confidently synthesize and characterize novel derivatives of this important scaffold.

References

  • Indian Journal of Pharmaceutical Education and Research. (2019). Synthesis and Characterization of Novel N-Benzylbenzimidazole Linked Pyrimidine Derivatives as Anticancer Agents. [Link]

  • MDPI. (2019). Reactions of Polychlorinated Pyrimidines with DABCO. [Link]

  • PubChem. This compound. [Link]

  • Google Patents. Compositions and methods for the production of pyrimidine and pyridine compounds with btk inhibitory activity.
  • ResearchGate. Synthesis, Characterization and X-ray Crystal Structure of 4-Fluoro-N-(2-methyl-5-((2-(p-tolyloxy)acetamido). [Link]

  • PubMed. Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine Derivatives as Novel GRP119 Agonists for the Treatment of Diabetes and Obesity. [Link]

  • Organic Chemistry Portal. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. [Link]

  • Google Patents. Pyrido(3,2-d)
  • PubMed. Design and development of a series of 4-(piperazin-1-yl)pyrimidines as irreversible menin inhibitors. [Link]

  • Acros Organics. 1-(2-Pyrimidyl)piperazine - SAFETY DATA SHEET. [Link]

  • Organic Chemistry Portal. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. [Link]

  • MDPI. (1R,2R,3S,4R)-1-(Acetylamino)-2,4,5-tris(acetyloxy)-1-((2S)-4-(benzyloxy)-5-oxo-2,5-dihydrofuran-2-yl)pentan-3-yl Acetate. [Link]

  • PMC. Recent Advances in Pyrimidine-Based Drugs. [Link]

  • PMC. Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies. [Link]

  • Reddit. Reductive amination NaB(AcO)3. [Link]

  • PubMed. 7-((4-Substituted)piperazin-1-yl) derivatives of ciprofloxacin: synthesis and in vitro biological evaluation as potential antitumor agents. [Link]

  • PubMed. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). [Link]

  • European Patent Office. 1-pyrimidinyl- or 1-pyridinyl-2-amino benzimidazole derivatives and related compounds as inhibitors of protein kinases for the treatment of cancer. [Link]

  • AIR Unimi. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. [Link]

  • PMC. Cyclizations and fragmentations in the alkylation of 6-chloro-5-hydroxy-4-aminopyrimidines with aminoalkyl chlorides. [Link]

  • The Royal Society of Chemistry. Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. [Link]

  • The Royal Society of Chemistry. Experimental Details. [Link]

  • PubChem. 4-N-benzyl-4-N-[2-[3-(2-piperazin-1-ylpyrimidin-5-yl)phenyl]phenyl]pyrimidine-2,4-diamine. [Link]

  • PMC. Novel Benzo[7]imidazo[1,2-a]pyrimidine derivatives as selective Cyclooxygenase-2 Inhibitors: Design, synthesis, docking studies, and biological evaluation. [Link]

  • PMC. Design, synthesis and characterization of novel N-heterocyclic-1-benzyl-1H-benzo[d]imidazole-2-amines as selective TRPC5 inhibitors leading to the identification of the selective compound, AC1903. [Link]

  • PubMed. Piperazine derivatives for therapeutic use: a patent review (2010-present). [Link]

Sources

Application Note: A Robust and Validated HPLC-MS Method for the Quantification of 5-(benzyloxy)-2-(piperazin-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and sensitive analytical method for the quantification of 5-(benzyloxy)-2-(piperazin-1-yl)pyrimidine in research and development settings. The method utilizes High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), a powerful combination for selective and sensitive analysis. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering the theoretical basis for experimental choices, detailed step-by-step protocols for sample preparation and analysis, and guidelines for method validation in accordance with international standards.

Introduction: The Analytical Challenge

This compound is a heterocyclic compound of interest in pharmaceutical research. Accurate and precise quantification of this molecule is paramount for pharmacokinetic studies, formulation development, and quality control. The inherent chemical properties of the molecule, containing both a basic piperazine moiety and a UV-active pyrimidine ring, guide the selection of an appropriate analytical technique. HPLC-MS is the method of choice due to its high sensitivity, selectivity, and applicability to complex matrices.

The piperazine ring, a common pharmacophore, imparts basic properties to the molecule, with typical pKa values around 9.7 and 5.3.[1] This basicity is a critical consideration for developing a successful reversed-phase HPLC method, as it dictates the optimal pH of the mobile phase to ensure good peak shape and retention. The pyrimidine and benzyl groups contribute to the molecule's hydrophobicity, making it suitable for separation on C18 stationary phases.

This application note provides a well-founded starting point for the analysis of this compound, with protocols that can be adapted to specific research needs.

Physicochemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is the foundation of rational method development.

PropertyValueSource
Chemical Structure Chemical structure of this compoundPubChem
Molecular Formula C₁₅H₁₈N₄O[2]
Molecular Weight 270.33 g/mol [2]
Computed XLogP3-AA 1.5PubChem
Estimated pKa ~8-9 (piperazine secondary amine), ~1-2 (pyrimidine nitrogens)Based on piperazine pKa values[1] and general pyrimidine basicity.

The piperazine moiety is the most basic site and will be protonated at acidic pH. To achieve good chromatographic peak shape and retention for this basic compound, it is crucial to control the ionization state.[3] Operating the mobile phase at a pH at least 2 units away from the analyte's pKa is a common strategy.

Recommended HPLC-MS Method

This section details the recommended starting conditions for the HPLC-MS analysis of this compound. These parameters are based on common practices for the analysis of similar piperazine and pyrimidine-containing compounds.[4][5][6]

Chromatographic Conditions
  • Instrument: Any modern HPLC or UHPLC system.

  • Column: A C18 reversed-phase column with a particle size of ≤ 5 µm is recommended for good resolution and efficiency. A common choice would be a column with dimensions of 4.6 x 150 mm.

  • Mobile Phase A: 0.1% Formic acid in water. The acidic pH will ensure the protonation of the piperazine nitrogen, leading to better peak shape.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A gradient elution is recommended to ensure the timely elution of the analyte and any potential impurities. A suggested starting gradient is:

Time (min)%B
0.010
10.090
12.090
12.110
15.010
  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions
  • Instrument: A triple quadrupole or high-resolution mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is recommended due to the basic nature of the piperazine group, which is readily protonated.[7]

  • Precursor Ion (m/z): 271.15 [M+H]⁺

  • Product Ions (for MS/MS): Fragmentation of the piperazine ring is expected. Common product ions for piperazine-containing compounds can be used as a starting point for optimization. For example, a characteristic loss of a portion of the piperazine ring can be monitored. Specific product ions should be determined by infusing a standard solution of the analyte and performing a product ion scan.

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 150 °C

  • Desolvation Temperature: 350 °C

  • Desolvation Gas Flow: 800 L/hr

Experimental Protocols

Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent such as methanol or acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase or a suitable diluent to cover the desired calibration range (e.g., 1 ng/mL to 1000 ng/mL).

Sample Preparation from Biological Matrices (e.g., Plasma)

For the analysis of this compound in a biological matrix like plasma, a sample preparation step is necessary to remove proteins and other interfering substances. Protein precipitation is a simple and effective method.

  • Spike: To 100 µL of blank plasma, add a known amount of the analyte from a working standard solution. For actual samples, use 100 µL of the study sample.

  • Internal Standard: Add 10 µL of an internal standard solution (a structurally similar compound not present in the sample) at a fixed concentration.

  • Precipitation: Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to the plasma sample.

  • Vortex: Vortex the mixture for 1 minute to ensure complete protein precipitation.

  • Centrifuge: Centrifuge the sample at 10,000 x g for 10 minutes at 4 °C.

  • Transfer: Carefully transfer the supernatant to a clean vial for HPLC-MS analysis.

Sample_Preparation_Workflow Start Plasma Sample (100 µL) Spike Spike with Analyte/IS Start->Spike Precipitate Add 300 µL Cold Acetonitrile (with 0.1% Formic Acid) Spike->Precipitate Vortex Vortex (1 min) Precipitate->Vortex Centrifuge Centrifuge (10,000 x g, 10 min) Vortex->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Analysis HPLC-MS Analysis Transfer->Analysis

Caption: Workflow for plasma sample preparation.

Method Validation: Ensuring Trustworthiness

A self-validating system is crucial for the reliability of any analytical method. The developed HPLC-MS method should be validated according to the guidelines from regulatory bodies such as the FDA and ICH.[8][9][10][11][12] The key validation parameters are:

  • Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is assessed by analyzing blank samples of the matrix to check for interferences at the retention time of the analyte.

  • Linearity and Range: The linearity of the method should be established across a range of concentrations. A calibration curve should be generated by plotting the peak area ratio (analyte/internal standard) against the concentration. A correlation coefficient (r²) of >0.99 is typically desired.

  • Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision is the degree of agreement among individual measurements. These are assessed by analyzing quality control (QC) samples at low, medium, and high concentrations within the calibration range on the same day (intra-day) and on different days (inter-day). Acceptance criteria are typically within ±15% (±20% for the Lower Limit of Quantification, LLOQ) of the nominal concentration.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.

  • Stability: The stability of the analyte in the biological matrix under different storage conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage) should be evaluated.

Validation_Parameters Validation Method Validation Specificity Specificity & Selectivity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy & Precision Validation->Accuracy LLOQ LLOQ Validation->LLOQ Stability Stability Validation->Stability

Caption: Key parameters for method validation.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the development and validation of an HPLC-MS method for the quantification of this compound. The provided protocols and method parameters serve as a robust starting point for researchers. Adherence to the principles of method validation outlined herein will ensure the generation of high-quality, reliable, and defensible analytical data critical for advancing pharmaceutical research and development.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. [Link]

  • PubChem. This compound. [Link]

  • Desantis, J., Mammoli, A., Eleuteri, M., et al. pKa values of common substituted piperazines. ResearchGate. [Link]

  • Gao, S., Liu, G., Li, J., et al. (2010). Quantification of piperazine phosphate in human plasma by high-performance liquid chromatography-electrospray ionization tandem mass spectrometry employing precolumn derivatization with dansyl chloride. Journal of Chromatography B, 878(24), 2257-2262. [Link]

  • Brown, S. D., & Taylor, L. T. (1981). Reverse Phase Partition HPLC for Determination of Plasma Purines and Pyrimidines in Subjects With Gout and Renal Failure. Clinical Chemistry, 27(5), 876-882. [Link]

  • Moiseev, D. V., et al. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 41(5), 274-283. [Link]

  • Clauwaert, K. M., Van Bocxlaer, J. F., & De Leenheer, A. P. (2000). Fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Journal of the Brazilian Chemical Society, 11(6), 629-635. [Link]

  • ICH. Validation of Analytical Procedure Q2(R2). [Link]

  • FDA. M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]

  • ResolveMass Laboratories Inc. Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Pharma Knowledge Forum. How to Develop HPLC Method for Basic Compounds. [Link]

  • Ali, I., et al. (2012). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 57(12), 3589-3593. [Link]

  • PharmaGuru. HPLC Method Development For Basic Molecules: A Case Study. [Link]

  • U.S. Food and Drug Administration. Bioanalytical Method Validation. [Link]

  • ResearchGate. HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(benzyloxy)-2-(piperazin-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-(benzyloxy)-2-(piperazin-1-yl)pyrimidine. As Senior Application Scientists, we have compiled this guide based on our experience and a review of established chemical principles to help you troubleshoot common issues and improve your reaction yields. This document is designed for chemistry professionals in research and development.

Introduction: The Core Reaction

The synthesis of this compound is typically achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. In this process, piperazine acts as a nucleophile, displacing a leaving group (commonly a halide, like chlorine) from the 2-position of the pyrimidine ring.

The pyrimidine ring is electron-deficient (π-deficient), which makes it susceptible to attack by nucleophiles. The nitrogen atoms within the ring act as strong electron-withdrawing groups, activating the ring for this type of substitution.[1][2] The reaction proceeds through a high-energy intermediate known as a Meisenheimer complex, where the aromaticity of the pyrimidine ring is temporarily broken.[1][2] The stability of this intermediate is crucial for the reaction to proceed efficiently.

Reaction Scheme

Caption: General SNAr synthesis of the target compound.

Troubleshooting Guide & FAQs

This section addresses the most common questions and challenges encountered during the synthesis.

Q1: My reaction yield is consistently low (<50%). What are the primary factors to investigate?

A low yield is the most frequent issue and can stem from multiple sources. We recommend a systematic approach to troubleshooting, starting with reaction parameters and moving to reactant quality and work-up procedures.

A1.1: Suboptimal Reaction Conditions

The SNAr reaction is highly sensitive to the choice of base, solvent, and temperature. These factors collectively influence the nucleophilicity of piperazine, the stability of the Meisenheimer intermediate, and the rate of side reactions.

Troubleshooting Workflow for Reaction Conditions

troubleshooting_workflow start Low Yield Observed check_base Is the base appropriate and in correct stoichiometry? start->check_base check_solvent Is the solvent optimal for S_NAr? check_base->check_solvent Yes solution_base Use a non-nucleophilic organic base (e.g., DIPEA) or an inorganic base (K2CO3). Use >2 eq. check_base->solution_base No check_temp Is the temperature correct? check_solvent->check_temp Yes solution_solvent Switch to a polar aprotic solvent like DMF, DMSO, or NMP. check_solvent->solution_solvent No check_reactants Are reactants pure and anhydrous? check_temp->check_reactants Yes solution_temp Increase temperature incrementally (e.g., 80°C -> 100°C -> 120°C). Monitor by TLC. check_temp->solution_temp No solution_reactants Recrystallize/distill starting materials. Use anhydrous piperazine and solvent. check_reactants->solution_reactants No end Yield Improved check_reactants->end Yes solution_base->check_solvent solution_solvent->check_temp solution_temp->check_reactants solution_reactants->end

Caption: Systematic workflow for troubleshooting low reaction yields.

Expert Insights:

  • Base Selection: The base has two roles: to deprotonate one of the piperazine nitrogens, increasing its nucleophilicity, and to scavenge the HCl byproduct. Using an excess of piperazine can serve this purpose, but it complicates purification. A better approach is to use a non-nucleophilic tertiary amine like diisopropylethylamine (DIPEA) or an inorganic base like potassium carbonate (K₂CO₃).[3] We recommend using at least 2.5 equivalents of base to ensure the reaction goes to completion.

  • Solvent Choice: Polar aprotic solvents such as DMF, DMSO, or NMP are generally superior for SNAr reactions.[4] They effectively solvate the cationic counter-ion of the base and do not hydrogen-bond with the nucleophile, thus preserving its reactivity. Alcohols like ethanol can be used but may lead to slower reactions or side products if the temperature is too high.[4][5]

  • Temperature: These reactions often require elevated temperatures (80-140 °C) to overcome the activation energy barrier for the formation of the Meisenheimer complex. If you observe low conversion at a lower temperature, a stepwise increase is advisable. Monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid decomposition.

Table 1: Comparison of Reaction Conditions

ParameterOption 1 (Suboptimal)Option 2 (Improved)Rationale & Reference
Solvent Ethanol, THFDMF, DMSO, NMP Polar aprotic solvents enhance nucleophilicity and stabilize the charged intermediate.[4]
Base Excess Piperazine, Triethylamine (TEA)K₂CO₃, Cs₂CO₃, DIPEA Stronger, non-nucleophilic bases prevent side reactions and drive the reaction forward.[3]
Temperature 60-80 °C100-140 °C SNAr reactions on electron-deficient rings often require significant thermal energy.[5]
Piperazine Piperazine hexahydrateAnhydrous Piperazine Water can compete as a nucleophile and interfere with the base, reducing efficiency.
Q2: I'm seeing multiple spots on my TLC plate. What are the likely side products?

The formation of multiple products is a common issue, often arising from di-substitution or reaction with impurities.

A2.1: Di-substitution Product

A frequent byproduct is the bis-pyrimidine species, where a second molecule of 2-chloro-5-(benzyloxy)pyrimidine reacts with the secondary amine of the desired product.

Mechanism of Side Reaction:

  • The primary amine of piperazine reacts as intended.

  • The secondary amine of the product, this compound, can then act as a nucleophile itself and react with another molecule of the starting material.

Prevention Strategies:

  • Use an Excess of Piperazine: Using a large excess of piperazine (4-5 equivalents) favors the initial desired reaction by statistical probability. However, this makes removal of the excess piperazine during workup more challenging.

  • Use N-Boc-piperazine: A more robust strategy is to use a mono-protected piperazine, such as N-Boc-piperazine.[6] The Boc group prevents the second nitrogen from reacting. The reaction is followed by a deprotection step (e.g., with trifluoroacetic acid or HCl in dioxane) to yield the final product. This two-step approach often provides a much cleaner reaction and a higher overall yield.[6][7]

Proposed Optimized Workflow using Boc-Piperazine

optimized_workflow start Start step1 Step 1: S_NAr Reaction 2-chloro-5-(benzyloxy)pyrimidine + N-Boc-piperazine Base (K2CO3), DMF, 120°C start->step1 step2 Aqueous Workup & Extraction step1->step2 step3 Purification (Column Chromatography) Isolate Boc-protected intermediate step2->step3 step4 Step 2: Deprotection Intermediate + TFA or HCl in DCM or Dioxane step3->step4 step5 Basify & Extract step4->step5 end Final Product (High Purity) step5->end

Caption: A two-step, high-purity synthesis route using N-Boc-piperazine.

A2.2: Impurities from Starting Materials

The purity of your starting material, 2-chloro-5-(benzyloxy)pyrimidine, is critical. Impurities from its synthesis, such as unreacted 2-chloro-5-hydroxypyrimidine or over-chlorinated species, can lead to unexpected byproducts.[8]

Recommendation:

  • Always verify the purity of your starting materials by ¹H NMR and/or LC-MS before starting the reaction.

  • If purity is questionable, purify the 2-chloro-5-(benzyloxy)pyrimidine by recrystallization or column chromatography.

Q3: The purification of my final product is difficult. How can I improve it?

Purification can be challenging due to the basic nature of the product and the potential for residual piperazine.

Purification Strategy:

  • Aqueous Workup: After the reaction is complete, cool the mixture and pour it into water. The desired product is often poorly soluble in water and may precipitate. If it remains in the organic solvent (e.g., DMF), extract with a water-immiscible solvent like ethyl acetate or dichloromethane.

  • Acid-Base Extraction: To remove unreacted piperazine, wash the organic layer with a dilute acid solution (e.g., 1M HCl or saturated NH₄Cl). Both your product and piperazine will move into the aqueous layer as their hydrochloride salts.

  • Basification and Re-extraction: Neutralize the acidic aqueous layer with a base (e.g., NaOH or Na₂CO₃) to a pH of ~10-11. This will deprotonate your product and piperazine, making them soluble in an organic solvent again.

  • Re-extract: Extract the basified aqueous layer with ethyl acetate or dichloromethane. This separates your product from inorganic salts.

  • Column Chromatography: If impurities persist, column chromatography on silica gel is effective. A gradient elution starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with ethyl acetate is a good starting point. To improve the separation and prevent streaking of the basic product on the silica, it is highly recommended to add a small amount of triethylamine (~1%) to the eluent.

Table 2: Recommended TLC and Column Chromatography Systems

Mobile Phase ComponentPurposeTypical Ratio (v/v)Notes
Hexane/Ethyl Acetate Primary Eluent100:0 to 50:50 gradientGood for separating non-polar impurities.
DCM/Methanol Alternative Primary Eluent100:0 to 95:5 gradientEffective for more polar products.
Triethylamine (TEA) Base Additive1-2% of total volumePrevents peak tailing of basic compounds on silica gel.

Experimental Protocols

Protocol 1: Standard One-Pot Synthesis

This protocol is a baseline procedure. Expect moderate yields and the potential need for extensive purification.

  • To a round-bottom flask, add 2-chloro-5-(benzyloxy)pyrimidine (1.0 eq), anhydrous piperazine (4.0 eq), and potassium carbonate (2.5 eq).

  • Add anhydrous DMF to achieve a substrate concentration of ~0.2 M.

  • Fit the flask with a reflux condenser and stir the mixture under a nitrogen atmosphere.

  • Heat the reaction to 120 °C and monitor its progress by TLC (e.g., 7:3 Hexane:Ethyl Acetate + 1% TEA).

  • Once the starting material is consumed (typically 4-12 hours), cool the reaction to room temperature.

  • Pour the reaction mixture into a beaker of cold water and stir for 30 minutes.

  • Extract the aqueous mixture three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography as described in the purification section.

Protocol 2: Optimized Two-Step Synthesis using N-Boc-Piperazine

This protocol is highly recommended for achieving high yields and purity.[6]

Step A: SNAr Reaction

  • Follow steps 1-4 from Protocol 1, but use N-Boc-piperazine (1.2 eq) instead of anhydrous piperazine.

  • Once the reaction is complete, perform the workup (steps 5-8) to obtain the crude Boc-protected intermediate.

  • Purify the intermediate by column chromatography (typically eluting with 8:2 Hexane:Ethyl Acetate).

Step B: Boc Deprotection

  • Dissolve the purified intermediate in dichloromethane (~0.1 M).

  • Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until TLC indicates complete consumption of the starting material (usually 1-2 hours).

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Dissolve the residue in water and basify to pH >10 with 2M NaOH.

  • Extract the aqueous layer three times with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the pure final product, which may be a solid or oil.

References

  • Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences.
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2018). MDPI. [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution (NAS). Master Organic Chemistry. [Link]

  • Cianchetta, G., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]

  • Battisti, V., et al. (2024). Design, synthesis, and lead optimization of piperazinyl-pyrimidine analogues as potent small molecules targeting the viral capping machinery of Chikungunya virus. European Journal of Medicinal Chemistry. [Link]

  • One-Pot Synthesis of Benzopyrano-Pyrimidine Derivatives Catalyzed by P-Toluene Sulphonic Acid and Their Nematicidal and Molecular Docking Study. (2023). MDPI. [Link]

  • Chem Help ASAP. (2020). SNAr reactions of pi-deficient aromatic rings. YouTube. [Link]

  • CN104803923A - Preparation method of 1-(2-pyrimidine) piperazine hydrochloride. (2015).
  • Preparation method of 2-chloro-5-hydroxypyrimidine. (n.d.). Patsnap. [Link]

  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (2021). MDPI. [Link]

Sources

solubility issues of 5-(benzyloxy)-2-(piperazin-1-yl)pyrimidine in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by a Senior Application Scientist

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 5-(benzyloxy)-2-(piperazin-1-yl)pyrimidine and may be encountering challenges with its solubility in organic solvents. This document provides a comprehensive troubleshooting guide and frequently asked questions to address common issues and provide practical solutions.

Understanding the Molecule: Key Physicochemical Properties

Before delving into troubleshooting, it's crucial to understand the structural features of this compound that influence its solubility.

  • Molecular Formula: C₁₅H₁₈N₄O[1]

  • Molecular Weight: 270.33 g/mol [1]

  • Core Heterocyclic Systems: The molecule contains a pyrimidine ring and a piperazine ring. Pyrimidine derivatives can exhibit a range of solubilities in organic solvents, often favoring more polar environments.[2][3][4] Piperazine is known to be readily soluble in polar solvents like methanol.

  • Key Functional Groups:

    • Benzyloxy Group: This bulky, non-polar group contributes to the molecule's lipophilicity, which may favor solubility in less polar organic solvents.

    • Piperazine Moiety: The two nitrogen atoms in the piperazine ring are basic and can act as hydrogen bond acceptors. The secondary amine is also a hydrogen bond donor. This part of the molecule enhances polarity and provides a handle for pH modification to improve solubility.

    • Pyrimidine Ring: The nitrogen atoms in the pyrimidine ring are also potential hydrogen bond acceptors.

The interplay of these features results in a molecule with moderate polarity, suggesting that a range of organic solvents could be suitable, but also that solubility issues can arise due to factors like crystal packing and solvent-solute interactions.

Troubleshooting Guide: Addressing Solubility Issues

This section is structured in a question-and-answer format to directly address common problems encountered during experimental work.

Q1: My this compound is not dissolving or is only partially dissolving in a common organic solvent (e.g., methanol, ethanol, acetonitrile) at room temperature. What are my immediate next steps?

Answer:

Initial insolubility can often be overcome with simple physical interventions. Here is a systematic approach to try before moving to more complex solutions:

Step 1: Increase Agitation and Time Ensure the mixture is being vigorously stirred. Some compounds, especially crystalline solids, require significant energy to break down the crystal lattice. Allow the mixture to stir for an extended period (e.g., 1-2 hours) at room temperature.

Step 2: Gentle Heating Solubility of most compounds, including pyrimidine derivatives, increases with temperature.[3][5] Gently warm the solution in a water bath. Start with a modest temperature increase (e.g., to 40-50 °C) and monitor for dissolution. Be cautious with volatile solvents.

Step 3: Sonication If heating is not desirable or ineffective, sonication can be a powerful tool. The high-frequency sound waves can help to break apart solid aggregates and enhance dissolution. Sonicate the sample in an ultrasonic bath for 15-30 minute intervals.

Step 4: Particle Size Reduction If you are working with a coarse crystalline material, reducing the particle size can significantly increase the dissolution rate by increasing the surface area.[6] Carefully grind the solid into a fine powder using a mortar and pestle before adding it to the solvent.

G cluster_0 Initial Troubleshooting Workflow start Incomplete Dissolution agitation Increase Agitation & Time start->agitation heating Gentle Heating agitation->heating If still insoluble sonication Sonication heating->sonication If still insoluble particle_size Reduce Particle Size sonication->particle_size If still insoluble reassess Reassess Solubility particle_size->reassess

Caption: Initial troubleshooting steps for dissolution.

Q2: I've tried the initial steps, but my compound still has poor solubility in my chosen solvent. How do I select a better solvent or solvent system?

Answer:

If basic physical methods fail, a more systematic approach to solvent selection is necessary. This involves considering solvent polarity and the use of co-solvents.

1. Systematic Solvent Screening: It is advisable to perform a small-scale solubility screening with a range of solvents of varying polarities. This will provide empirical data on the best solvent for your compound.

Solvent ClassExamplesRationale
Polar Protic Methanol, EthanolThe piperazine and pyrimidine nitrogens can hydrogen bond with the solvent's hydroxyl group. Piperazine itself has good solubility in methanol.
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), Tetrahydrofuran (THF)These solvents can accept hydrogen bonds and have dipole-dipole interactions. DMF has been shown to be a good solvent for other pyrimidine derivatives.[3][5]
Non-Polar Dichloromethane (DCM), ChloroformThe benzyloxy group may promote solubility in these less polar solvents.
Ethers 1,4-DioxaneOffers a balance of polarity and can be a good solvent for a variety of organic compounds.

Protocol for Small-Scale Solubility Screening:

  • Weigh a small, precise amount of your compound (e.g., 1-2 mg) into several small vials.

  • Add a measured volume of a single solvent to each vial (e.g., 100 µL).

  • Vortex or stir the vials at a consistent speed and temperature for a set amount of time.

  • Visually inspect for complete dissolution. If dissolved, add another small, known amount of the compound and repeat until saturation is reached.

  • This will give you a semi-quantitative measure of solubility in each solvent.

2. Co-Solvent Systems: Often, a mixture of solvents (a co-solvent system) can be more effective than a single solvent.[7][8] This is a common strategy for solubilizing poorly soluble drugs.[9][10]

  • Rationale: A co-solvent system can modulate the overall polarity of the solvent environment to better match that of the solute.

  • Common Combinations:

    • DCM/Methanol: A good starting point, balancing non-polar and polar protic characteristics.

    • Chloroform/Methanol: Similar to DCM/Methanol.

    • Toluene/Ethanol: For less polar compounds that need a slight increase in polarity.

    • THF/Water (with caution): If some aqueous component is tolerable in your experiment.

Experimental Approach for Co-Solvent Optimization:

  • Start with the best single solvent identified in your screening.

  • Titrate in a second solvent (the co-solvent) in which the compound is less soluble but is miscible with the primary solvent.

  • Observe the point at which the compound begins to precipitate. This will help you identify the optimal ratio for your solvent system.

Q3: Can I use pH adjustment to improve the solubility of this compound in an organic solvent?

Answer:

Yes, pH adjustment can be a very effective technique, particularly for compounds with basic functional groups like the piperazine moiety in your molecule.[6][11][]

The Underlying Principle (E-E-A-T): The piperazine ring contains two basic nitrogen atoms. In a neutral organic solvent, the molecule is un-ionized. By adding a small amount of an organic acid, you can protonate one or both of these nitrogens, forming a salt. This ionic form is significantly more polar than the neutral molecule and will likely have a much higher solubility in polar organic solvents.

How to Implement pH Adjustment in Organic Solvents:

  • Choosing an Acid: Do not use aqueous acids like HCl if your experiment is anhydrous. Instead, use organic-soluble acids such as:

    • Trifluoroacetic acid (TFA)

    • Acetic acid

    • Formic acid

  • Procedure:

    • Suspend your compound in the chosen organic solvent (e.g., methanol or acetonitrile).

    • Add the organic acid dropwise while stirring.

    • Observe for dissolution. Often, only a small amount of acid is needed.

  • Important Considerations:

    • Compatibility: Ensure that the acidic conditions will not degrade your compound or interfere with downstream reactions or analyses.

    • "pH" in Organic Solvents: The concept of pH is strictly defined for aqueous solutions. In organic solvents, you are essentially performing an acid-base reaction to change the ionization state of your compound, rather than adjusting a measurable pH value in the traditional sense.[13]

G cluster_1 Solubility Enhancement Strategy start Poor Solubility in Chosen Solvent solvent_screening Systematic Solvent Screening start->solvent_screening co_solvent Co-Solvent System solvent_screening->co_solvent If single solvent is insufficient ph_adjustment pH Adjustment (Acidification) co_solvent->ph_adjustment If further enhancement is needed dissolved Compound Dissolved ph_adjustment->dissolved

Caption: A logical workflow for enhancing solubility.

Frequently Asked Questions (FAQs)

Q: What is a good starting solvent for this compound?

A: Based on the structures of similar pyrimidine and piperazine derivatives, good starting points would be polar solvents such as methanol and DMF .[3][5] These have been shown to be effective for a range of related heterocyclic compounds.

Q: I need to prepare a stock solution for a biological assay. Which solvent should I use?

A: For biological assays, DMSO is a common choice due to its high solubilizing power and miscibility with aqueous media. However, it is important to first determine the solubility in DMSO and to be mindful of its potential effects on the assay. Prepare a high-concentration stock in DMSO and then dilute it into your aqueous assay buffer. Be sure to run a vehicle control (buffer with the same final concentration of DMSO) in your experiment.

Q: My compound precipitates out of solution when I add it to an aqueous buffer. What can I do?

A: This is a common issue when diluting a concentrated stock in an organic solvent into an aqueous medium. Here are some strategies to mitigate this:

  • Lower the Stock Concentration: If possible, use a more dilute stock solution.

  • Use a Co-solvent in the Buffer: Incorporate a small percentage of a water-miscible organic solvent (e.g., 1-5% ethanol or DMSO) in your final buffer, if your experimental system can tolerate it.

  • Use Surfactants or Excipients: For formulation development, excipients like surfactants (e.g., Tween® 80, Poloxamers) can be used to create stable micelles that encapsulate the drug and prevent precipitation.[14][15]

Q: How can I quantitatively measure the solubility of my compound?

A: The "shake-flask" method is a standard technique for determining equilibrium solubility.[16]

Protocol for Shake-Flask Solubility Determination:

  • Add an excess amount of your compound to a known volume of the solvent in a sealed vial.

  • Agitate the vial at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Filter the saturated solution to remove any undissolved solid.

  • Analyze the concentration of the compound in the filtrate using a suitable analytical method, such as:

    • High-Performance Liquid Chromatography (HPLC): Requires a validated method with a standard curve.

    • UV-Vis Spectroscopy: If the compound has a chromophore and a standard curve is prepared.

    • Gravimetric Analysis: Evaporate the solvent from a known volume of the filtrate and weigh the remaining solid.[2]

References

  • Baluja, S., et al. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Journal of Analytical & Pharmaceutical Research, 7(5), 540-546. [Link]

  • Bhesaniya, K., & Baluja, S. (2014). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. Journal of Chemical & Engineering Data, 59(4), 1149-1155. [Link]

  • Bhesaniya, K., & Baluja, S. (2014). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. SciSpace. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2802901, this compound. Retrieved January 23, 2026 from [Link].

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

  • Seedher, N., & Bhatia, S. (2003). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 58(8), 586-589. [Link]

  • Verma, M. (2016). Study the effect of co solvent on the solubility of a slightly water soluble drug. Journal of Drug Discovery and Therapeutics, 4(37). [Link]

  • Yellela, S. R. (2014). Improvement in solubility of poor water-soluble drugs by solid dispersion. International journal of pharmaceutical sciences and research, 5(6), 2455. [Link]

  • American Pharmaceutical Review. (2015). Solubility Concerns: API and Excipient Solutions. [Link]

  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. [Link]

  • ResearchGate. (2015). How can I adjust the pH of organic solvents?[Link]

  • SciSpace. (2014). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. (2024). IntechOpen. [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • MedCrave. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. [Link]

  • PubMed Central (PMC). (2022). Solubilization techniques used for poorly water-soluble drugs. [Link]

  • Revue Roumaine de Chimie. (n.d.). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. [Link]

  • MDPI. (2022). One-Pot Synthesis of Benzopyrano-Pyrimidine Derivatives Catalyzed by P-Toluene Sulphonic Acid and Their Nematicidal and Molecular Docking Study. [Link]

  • ResearchGate. (2015). How can I adjust the pH of organic solvents?[Link]

  • Journal of Drug Discovery and Therapeutics. (2016). STUDY THE EFFECT OF CO SOLVENT ON THE SOLUBILITY OF A SLIGHTLY WATER SOLUBLE DRUG. [Link]

  • MDPI. (2022). One-Pot Synthesis of Benzopyrano-Pyrimidine Derivatives Catalyzed by P-Toluene Sulphonic Acid and Their Nematicidal and Molecular Docking Study. [Link]

  • Chemistry Steps. (n.d.). Solubility of Organic Compounds. [Link]

Sources

troubleshooting column chromatography for 5-(benzyloxy)-2-(piperazin-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the purification of 5-(benzyloxy)-2-(piperazin-1-yl)pyrimidine by column chromatography. The content is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this and structurally similar basic compounds.

Introduction: Understanding the Core Challenge

This compound is a molecule that, like many pharmaceutically relevant compounds, contains basic nitrogen atoms within its piperazine and pyrimidine rings.[1] While essential for its biological function, this basicity is the primary source of difficulty during purification on standard silica gel. Silica gel's surface is populated with acidic silanol groups (Si-OH), which can engage in strong acid-base interactions with the amine functionalities of the target molecule.[2][3] This interaction is the root cause of many common chromatographic problems, including poor separation, low yield, and significant peak tailing.[4][5] This guide will dissect these issues and provide field-proven, mechanistically sound solutions.

Frequently Asked Questions (FAQs)

Q1: My TLC plate shows a long, comet-like streak for my product spot instead of a tight circle. What's happening?

A1: This phenomenon, known as "streaking" or "tailing," is the classic sign of a strong, undesirable interaction between your basic compound and the acidic silica gel.[5] The piperazine nitrogen atoms are protonated by the acidic silanol groups on the silica surface, causing the molecule to "stick" and elute slowly and unevenly.

Q2: What is a good starting solvent system for developing a TLC method for this compound?

A2: A good starting point is a mixture of a non-polar and a polar solvent, such as Hexane/Ethyl Acetate or Dichloromethane (DCM)/Methanol.[6] Given the compound's polarity, a 5-10% Methanol in DCM system is often effective. However, to counteract the tailing issue, it is crucial to add a basic modifier to the eluent, such as 0.5-1% triethylamine (TEA) or a 1-2% solution of 7N ammonia in methanol.[2][7]

Q3: I loaded my crude product, but I'm getting very low or no recovery of my compound from the column. Where did it go?

A3: This is an extreme case of the acid-base interaction, where your compound has irreversibly adsorbed to the silica gel.[7] This happens when the mobile phase is not basic enough to compete with your product for the acidic sites on the stationary phase. Without a basic modifier, the compound remains bound to the top of the column.

Q4: How can I quickly check if my compound is stable and not degrading on the silica gel?

A4: You can perform a 2D TLC stability test.[8] Spot your compound in one corner of a square TLC plate, run it in a chosen solvent system, and then dry the plate completely. Next, turn the plate 90 degrees and run it again in the same solvent system. If the compound is stable, the spot will appear on the diagonal. If it is degrading, new spots will appear below the diagonal line.[8]

Core Principle: The Amine-Silica Acid-Base Interaction

The fundamental issue in purifying basic amines on silica gel is an acid-base reaction occurring on the stationary phase. The surface of silica gel is covered in weakly acidic silanol groups (pKa ~4.5). The piperazine moiety in your compound is basic and readily accepts a proton from these groups, forming a charged ammonium species. This ionic interaction is much stronger than the typical hydrogen bonding and dipole-dipole interactions that govern chromatographic separation, causing the molecule to bind tightly to the silica.

Amine-Silica Interaction Figure 1: Acid-base interaction leading to strong adsorption. Silica Silica Surface Si-OH Adsorbed Adsorbed Complex Si-O⁻ ... ⁺HNR₂ Molecule R₂N: This compound Molecule:n1->Silica:p1 Troubleshooting_Workflow start Run Initial TLC (e.g., 5% MeOH in DCM) check_spot Assess Spot Shape & R_f Value start->check_spot streaking Streaking or Tailing? check_spot->streaking add_base Add Competing Base (e.g., 1% TEA) streaking->add_base Yes check_rf Is R_f 0.25-0.40? streaking->check_rf No rerun_tlc Re-run TLC with Modified Eluent add_base->rerun_tlc rerun_tlc->check_rf adjust_polarity Adjust Polarity (More/Less MeOH) check_rf->adjust_polarity No good_sep System Optimized! Proceed to Column. check_rf->good_sep Yes adjust_polarity->rerun_tlc no_streaking No yes_streaking Yes yes_rf Yes no_rf No

Caption: A decision-making workflow for optimizing the TLC conditions prior to column chromatography.

Detailed Experimental Protocols

Protocol 1: Column Packing and Equilibration with a Basic Modifier
  • Slurry Preparation: In a beaker, add your calculated amount of silica gel to your starting, low-polarity mobile phase (e.g., 100% Hexane or DCM + 1% TEA). Stir to create a uniform slurry.

  • Packing: Pour the slurry into your column in a single, continuous motion. Use a gentle stream of air pressure to help pack the bed evenly and drive out the solvent until the silica bed is firm and level.

  • Equilibration (Critical Step): Wash the packed column with at least 3-5 column volumes (CV) of your starting mobile phase (containing the basic modifier). This ensures that all the acidic sites throughout the silica bed are neutralized before the compound is introduced. [7]Failure to equilibrate properly is a common cause of poor separation at the beginning of the elution.

Protocol 2: Sample Loading Technique (Dry Loading)

For basic compounds, dry loading is superior to liquid loading as it prevents the acidic silica from interacting with a concentrated band of your product at the origin.

  • Dissolve your crude product in a minimal amount of a suitable solvent (e.g., DCM or Methanol).

  • Add a small amount of silica gel (typically 1-2 times the mass of your crude product) to this solution.

  • Carefully remove the solvent by rotary evaporation until you have a dry, free-flowing powder.

  • Gently layer this powder onto the top of your equilibrated column bed. Add a thin layer of sand on top to prevent disturbance. [9]

Protocol 3: TLC Visualization
  • UV Light: The pyrimidine and benzyl rings in your compound are chromophores, making it highly visible under a UV lamp at 254 nm. [10][11]It will appear as a dark spot on the fluorescent green background. This is the primary, non-destructive method.

  • Iodine Staining: Place the TLC plate in a chamber containing a few crystals of iodine. Most organic compounds, including your product, will absorb the iodine vapor and appear as yellow-brown spots. [11][12]This is useful for visualizing non-UV active impurities. The spots will fade over time.

  • Potassium Permanganate (KMnO₄) Stain: This stain reacts with functional groups that can be oxidized, such as alkenes, alkynes, and some heteroatoms. It is a destructive method. Your compound may or may not stain, but it is excellent for identifying certain types of impurities.

References

  • University of Rochester, Department of Chemistry. Troubleshooting Thin Layer Chromatography. [Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • Chromatography Forum. Amine column degradation. [Link]

  • ResearchGate. When basification of silica gel is required, before using Column chromatography?. [Link]

  • EPFL. TLC Visualization Reagents. [Link]

  • PubChem. This compound. [Link]

  • Pauli, G. F., Pro, S. M., & Jaki, B. U. (2017). Sweet spot matching: a thin-layer chromatography-based countercurrent solvent system selection strategy. Journal of chromatography. A, 1495, 86–96. [Link]

  • Google Patents.
  • University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. [Link]

  • Millikin University. Thin Layer Chromatography. [Link]

  • MDPI. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. [Link]

  • Chemistry LibreTexts. 2.3F: Visualizing TLC Plates. [Link]

  • LCGC International. What's Happening to My Column?. [Link]

  • Biotage. Is there an easy way to purify organic amines?. [Link]

  • ResearchGate. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. [Link]

  • Organic Chemistry @ CU Boulder. TLC Visualization Methods. [Link]

  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]

  • Journal of Chemical and Pharmaceutical Research. Comparison of the TLC Rf values and UV. [Link]

  • Google Patents. CN104803923A - Preparation method of 1-(2-pyrimidine) piperazine hydrochloride.
  • PubMed. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. [Link]

  • Reddit. Column Chromatography of Compound with Amine and Carboxylic Acid. [Link]

  • YouTube. Why Do Amines Adhere To Silica Gel Columns? - Chemistry For Everyone. [Link]

  • University of York. Supporting Information for: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. [Link]

Sources

Validation & Comparative

A Comparative Analysis of Synthetic Routes for 5-(benzyloxy)-2-(piperazin-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-(benzyloxy)-2-(piperazin-1-yl)pyrimidine is a key structural motif in medicinal chemistry, serving as a versatile scaffold for the development of various therapeutic agents. The pyrimidine core is a common feature in a multitude of biologically active compounds, including antivirals and anticancer agents[1]. The piperazine moiety is also a well-established pharmacophore, known to improve the pharmacokinetic properties of drug candidates[2]. The combination of these two heterocyclic systems, along with the benzyloxy group, offers a unique three-dimensional structure for interaction with biological targets. Given its significance, the development of efficient and scalable synthetic routes to this compound is of paramount importance for researchers in drug discovery and development.

This guide provides an in-depth comparative analysis of two distinct synthetic strategies for the preparation of this compound. Each route is evaluated based on its chemical logic, potential yield, scalability, and the availability of starting materials. This analysis is intended to equip researchers with the necessary insights to select the most appropriate synthetic approach for their specific research and development needs.

Retrosynthetic Overview

The synthesis of this compound can be approached from two primary retrosynthetic disconnections, which form the basis of the two routes detailed in this guide:

  • Route 1: Late-Stage Piperazine Installation: This strategy involves the initial construction of the 5-(benzyloxy)pyrimidine core, followed by the introduction of the piperazine moiety in the final steps. This approach is advantageous if a variety of amines are to be explored at the 2-position.

  • Route 2: Early Piperazine Installation: In this alternative approach, the piperazine group is introduced early in the synthetic sequence, followed by the installation of the benzyloxy group at the 5-position. This route may be preferable if the starting materials are more readily available or if the late-stage benzylation is more robust than the late-stage amination.

The following sections will provide a detailed, step-by-step analysis of each of these synthetic pathways.

Route 1: Late-Stage Piperazine Installation

This synthetic route focuses on building the 5-(benzyloxy)pyrimidine core first, followed by a nucleophilic aromatic substitution (SNAr) reaction with piperazine. A plausible pathway for this strategy is outlined below.

Synthetic Workflow

Route_1 A 2-Amino-5-hydroxypyrimidine B 2-Amino-5-(benzyloxy)pyrimidine A->B Benzyl bromide, K2CO3, DMF C 2-Chloro-5-(benzyloxy)pyrimidine B->C NaNO2, HCl, CuCl2 D 1-Boc-4-(5-(benzyloxy)pyrimidin-2-yl)piperazine C->D N-Boc-piperazine, Base, Solvent E This compound D->E TFA or HCl, DCM

Caption: Synthetic scheme for Route 1: Late-Stage Piperazine Installation.

Step-by-Step Analysis and Mechanistic Insights

Step 1: Benzylation of 2-Amino-5-hydroxypyrimidine

The synthesis commences with the protection of the hydroxyl group of the commercially available 2-amino-5-hydroxypyrimidine as a benzyl ether. This is a classic Williamson ether synthesis, where the phenoxide, generated in situ by a base such as potassium carbonate (K₂CO₃), acts as a nucleophile and displaces the bromide from benzyl bromide. The choice of a polar aprotic solvent like dimethylformamide (DMF) facilitates this SN2 reaction.

Step 2: Sandmeyer-type Reaction to Introduce Chlorine

The conversion of the 2-amino group to a 2-chloro group is a critical step. This transformation can be achieved via a Sandmeyer-type reaction. The amino group is first diazotized with sodium nitrite (NaNO₂) in the presence of a strong acid (e.g., HCl) at low temperatures to form a diazonium salt. The subsequent introduction of a copper(I) chloride catalyst promotes the substitution of the diazonium group with a chloride ion, yielding the key intermediate, 2-chloro-5-(benzyloxy)pyrimidine. This step can be challenging and may require careful optimization to minimize side reactions.

Step 3: Nucleophilic Aromatic Substitution (SNAr) with N-Boc-piperazine

The 2-chloro position on the pyrimidine ring is activated towards nucleophilic attack due to the electron-withdrawing nature of the ring nitrogens. This allows for a nucleophilic aromatic substitution reaction with N-Boc-piperazine.[3] The use of a base, such as triethylamine or diisopropylethylamine, is typically required to scavenge the HCl generated during the reaction. The tert-butyloxycarbonyl (Boc) protecting group on the piperazine is crucial to prevent double substitution on the pyrimidine ring.

Step 4: Boc Deprotection

The final step involves the removal of the Boc protecting group under acidic conditions. Treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) or with hydrochloric acid in an appropriate solvent efficiently cleaves the Boc group to afford the desired this compound.

Data Summary for Route 1
StepReactionKey ReagentsSolventTemperatureTypical Yield
1BenzylationBenzyl bromide, K₂CO₃DMFRoom Temp. to 50 °C85-95%
2Sandmeyer ReactionNaNO₂, HCl, CuCl₂Water/Acid0 °C to Room Temp.40-60%
3SNAr ReactionN-Boc-piperazine, BaseAcetonitrile, Dioxane80-120 °C70-90%
4Boc DeprotectionTFA or HClDCMRoom Temp.>95%

Route 2: Early Piperazine Installation and Late-Stage Benzylation

This alternative strategy introduces the piperazine moiety at an earlier stage, followed by the formation of the benzyl ether. This approach can be advantageous if the starting materials are more readily accessible or if the late-stage coupling reaction is more reliable.

Synthetic Workflow

Route_2 A 2-Chloro-5-bromopyrimidine B 1-Boc-4-(5-bromopyrimidin-2-yl)piperazine A->B N-Boc-piperazine, Base, Solvent C 1-Boc-4-(5-(benzyloxy)pyrimidin-2-yl)piperazine B->C Benzyl alcohol, Pd catalyst, Ligand, Base D This compound C->D TFA or HCl, DCM

Sources

The Strategic Advantage of 5-(benzyloxy)-2-(piperazin-1-yl)pyrimidine in the Synthesis of Novel CNS Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release to the Drug Discovery and Development Community

In the intricate landscape of Central Nervous System (CNS) drug development, the selection of a starting intermediate is a critical decision that profoundly influences the synthetic route, physicochemical properties, and ultimately, the biological activity of the final drug candidate. This guide provides an in-depth technical comparison of 5-(benzyloxy)-2-(piperazin-1-yl)pyrimidine , a versatile intermediate, against other established building blocks in the synthesis of CNS agents, with a particular focus on those targeting serotonergic and dopaminergic pathways.

Introduction: The Pivotal Role of Intermediates in CNS Drug Design

The journey to an effective CNS drug is paved with challenges, not least of which is the stringent requirement for molecules to cross the blood-brain barrier (BBB). This necessitates a delicate balance of physicochemical properties, including lipophilicity, molecular weight, and hydrogen bonding capacity.[1][2] The foundational scaffold of a molecule, often introduced via a key intermediate, plays a crucial role in dictating these properties. Pyrimidine and piperazine moieties are privileged structures in CNS drug discovery, appearing in numerous approved therapeutics.[3][4][5] The combination of these two heterocycles in This compound offers a unique starting point for the exploration of novel chemical space.

Profiling this compound: A Synthesis and Properties Overview

This compound is a crystalline solid with the molecular formula C₁₅H₁₈N₄O and a molecular weight of 270.33 g/mol .[6] Its structure features a pyrimidine ring substituted with a piperazine at the 2-position and a benzyloxy group at the 5-position. This arrangement provides several strategic advantages for medicinal chemists.

Synthesis Strategy

The synthesis of This compound can be efficiently achieved through a nucleophilic aromatic substitution (SNAr) reaction. This typically involves the reaction of a suitably activated pyrimidine, such as 2-chloro-5-(benzyloxy)pyrimidine , with piperazine. The electron-withdrawing nature of the pyrimidine ring facilitates the displacement of the chloro group by the secondary amine of piperazine.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from 2-chloro-5-(benzyloxy)pyrimidine and piperazine.

Materials:

  • 2-chloro-5-(benzyloxy)pyrimidine

  • Piperazine (excess, e.g., 5 equivalents)

  • Anhydrous solvent (e.g., Dioxane, Acetonitrile, or N,N-Dimethylformamide)

  • Base (e.g., K₂CO₃, Et₃N, optional)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Dichloromethane/Methanol gradient)

Procedure:

  • To a solution of 2-chloro-5-(benzyloxy)pyrimidine (1.0 eq) in the chosen anhydrous solvent, add piperazine (5.0 eq).

  • If a base is used, add K₂CO₃ (2.0 eq) or Et₃N (3.0 eq) to the mixture.

  • Heat the reaction mixture to reflux (temperature will depend on the solvent used, typically 80-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Physicochemical Properties and Their Implications for CNS Drug Design

The benzyloxy group imparts a degree of lipophilicity that can be advantageous for BBB penetration. The piperazine moiety, with its basic nitrogen atom, provides a handle for salt formation, which can improve solubility and facilitate formulation. Furthermore, the two nitrogen atoms of the piperazine ring offer opportunities for further derivatization to modulate potency, selectivity, and pharmacokinetic properties.

PropertyEstimated ValueImplication for CNS Drug Design
Molecular Weight 270.33 g/mol [6]Within the desirable range for CNS drugs (typically < 450 g/mol )[1]
cLogP ~2.5 - 3.5Favorable for BBB penetration (typically in the range of 2-4)[1]
Hydrogen Bond Donors 1 (piperazine N-H)Low number of H-bond donors is beneficial for crossing the BBB[1]
Hydrogen Bond Acceptors 4 (2 pyrimidine N, 1 ether O, 1 piperazine N)Moderate number of H-bond acceptors
Topological Polar Surface Area (TPSA) ~50 ŲWithin the range associated with good BBB permeability (typically < 90 Ų)[1]

Note: cLogP and TPSA values are estimations based on the structure and may vary depending on the calculation method.

Comparative Analysis: this compound vs. Alternative Intermediates

The utility of an intermediate is best assessed by comparing it to established alternatives used to synthesize drugs with similar therapeutic targets. Given that 2-(piperazin-1-yl)pyrimidine derivatives are frequently explored as ligands for serotonin (5-HT) and dopamine (D) receptors, we will compare our title compound with two widely used intermediates in this area: 1-(2-methoxyphenyl)piperazine and N-arylpiperazines .[7][8]

Target Profile: Serotonin 5-HT1A and Dopamine D₂ Receptors

Many successful anxiolytics and antipsychotics modulate the activity of 5-HT₁ₐ and D₂ receptors.[9] Buspirone, an anxiolytic, is a 5-HT₁ₐ receptor partial agonist and also possesses affinity for D₂ receptors.[10] Aripiprazole, an atypical antipsychotic, is a partial agonist at D₂ and 5-HT₁ₐ receptors and an antagonist at 5-HT₂ₐ receptors. Both of these drugs feature an arylpiperazine core.

Alternative Intermediate 1: 1-(2-Methoxyphenyl)piperazine

This intermediate is a key component of several CNS drugs, including the anxiolytic buspirone.[11]

Synthesis and Derivatization: 1-(2-Methoxyphenyl)piperazine is typically synthesized via the reaction of 1-bromo-2-methoxybenzene with piperazine. The terminal amine of the piperazine is then alkylated with a suitable electrophile to introduce the desired pharmacophore.

Comparison:

FeatureThis compound1-(2-methoxyphenyl)piperazine
Core Scaffold Pyrimidine-piperazinePhenyl-piperazine
Synthetic Handle Piperazine N-H for alkylation/acylationPiperazine N-H for alkylation/acylation
Inherent Properties Benzyloxy group offers a site for potential metabolism (O-debenzylation) which could be designed as a pro-drug strategy. The pyrimidine core can influence electronic properties and metabolic stability.The methoxy group can influence receptor binding and is also a potential site of metabolism.
Versatility The pyrimidine ring can be further functionalized. The benzyloxy group can be deprotected to a hydroxyl group for further modification.Derivatization is primarily focused on the piperazine nitrogen.
Alternative Intermediate 2: General N-Arylpiperazines

This class of intermediates, where an aryl group is attached to a piperazine ring, is arguably one of the most successful scaffolds in CNS drug discovery.[8]

Synthesis and Derivatization: N-Arylpiperazines are commonly synthesized through Buchwald-Hartwig amination or other cross-coupling reactions between an aryl halide and piperazine.[4]

Comparison:

FeatureThis compoundN-Arylpiperazines
Scaffold Diversity Provides a specific heterocyclic core (pyrimidine).Allows for a wide range of aryl and heteroaryl groups to be incorporated.
Physicochemical Tuning The benzyloxy and pyrimidine moieties offer specific points for modification to fine-tune properties.The nature of the aryl group provides broad scope for modulating lipophilicity and electronic properties.
Precedent in Approved Drugs Less direct precedent as a core intermediate in marketed drugs compared to N-arylpiperazines.Extensive precedent in numerous CNS drugs (e.g., aripiprazole, ziprasidone, buspirone).[9][10]

Visualizing Synthetic Pathways and Biological Interactions

To better understand the synthetic utility and potential biological interactions of compounds derived from these intermediates, we can visualize the key relationships.

Synthesis_and_Target_Interaction cluster_Intermediates Key Intermediates cluster_Derivatization Derivatization cluster_CNS_Candidates CNS Drug Candidates cluster_Targets Biological Targets Intermediate_A 5-(benzyloxy)-2- (piperazin-1-yl)pyrimidine Alkylation Alkylation/ Acylation Intermediate_A->Alkylation Intermediate_B 1-(2-methoxyphenyl)piperazine Intermediate_B->Alkylation Intermediate_C N-Arylpiperazines Intermediate_C->Alkylation Candidate_A Novel Pyrimidine- Piperazine Derivatives Alkylation->Candidate_A Candidate_B Buspirone Analogs Alkylation->Candidate_B Candidate_C Aripiprazole Analogs Alkylation->Candidate_C Target_5HT1A 5-HT1A Receptor Candidate_A->Target_5HT1A Target_D2 Dopamine D2 Receptor Candidate_A->Target_D2 Candidate_B->Target_5HT1A Candidate_B->Target_D2 Candidate_C->Target_5HT1A Candidate_C->Target_D2

Figure 1: Synthetic workflow from key intermediates to CNS drug candidates and their primary biological targets.

Experimental Validation: Receptor Binding Assays

To quantify the performance of CNS drug candidates derived from these intermediates, receptor binding assays are essential. Below is a generalized protocol for a radioligand binding assay for the 5-HT₁ₐ receptor.

Experimental Protocol: 5-HT₁ₐ Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of test compounds for the human 5-HT₁ₐ receptor.

Materials:

  • Cell membranes expressing the human 5-HT₁ₐ receptor.

  • Radioligand: [³H]8-OH-DPAT (a 5-HT₁ₐ agonist).

  • Non-specific binding control: Serotonin (5-HT) or another high-affinity 5-HT₁ₐ ligand.

  • Assay buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO₄ and 0.5 mM EDTA.

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • 96-well filter plates (e.g., GF/B filters).

  • Scintillation cocktail.

  • Microplate scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the assay buffer, cell membranes, and either the test compound, buffer (for total binding), or the non-specific binding control.

  • Initiate the binding reaction by adding the radioligand ([³H]8-OH-DPAT) to each well.

  • Incubate the plate at a specified temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Terminate the incubation by rapid filtration through the filter plate using a cell harvester.

  • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity in a microplate scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Conclusion: The Strategic Value Proposition

This compound represents a compelling and strategic intermediate for the synthesis of novel CNS agents. While N-arylpiperazines have a longer history and broader representation in approved drugs, the pyrimidine-piperazine scaffold offers distinct advantages:

  • Novel Chemical Space: It provides an opportunity to develop compounds with novel intellectual property and potentially different side-effect profiles compared to traditional phenyl-piperazine based drugs.

  • Tunable Physicochemical Properties: The pyrimidine ring and the benzyloxy group offer specific handles for medicinal chemists to fine-tune properties critical for CNS penetration and metabolic stability.

  • Inherent Drug-like Features: The core structure possesses favorable characteristics for CNS drug design, including a suitable molecular weight and topological polar surface area.

The choice of an intermediate is a balance between established precedent and the pursuit of innovation. For research groups aiming to discover next-generation CNS therapies with improved efficacy and safety, This compound offers a promising and strategically sound starting point.

References

  • Recent Advances in the Development of Pyrimidine-based CNS Agents. Current Drug Discovery Technologies, 2023.
  • Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors.
  • Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Journal of Chemical and Pharmaceutical Research, 2014.
  • Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Molecules, 2020.
  • This compound. PubChem.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 2023.
  • New (2-Methoxyphenyl)piperazine Derivatives as 5-HT1A Receptor Ligands with Reduced α1-Adrenergic Activity. Synthesis and Structure-Affinity Relationships. Journal of Medicinal Chemistry, 1995.
  • Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents. Molecules, 2011.
  • 1-(2-Methoxyphenyl)piperazine. PubChem.
  • Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 2016.
  • Synthesis, Computational and Pharmacological Evaluation of N-(2-benzoyl- 4-chlorophenyl)-2-(4-(Substituted Phenyl) Piperazin-1-yl) Acetamides as CNS Agents. Central Nervous System Agents in Medicinal Chemistry, 2018.
  • This compound | C15H18N4O | CID 2802901. PubChem.
  • One-Pot Synthesis of Benzopyrano-Pyrimidine Derivatives Catalyzed by P-Toluene Sulphonic Acid and Their Nematicidal and Molecular Docking Study. Molecules, 2021.
  • Novel pyrimidine-piperazine hybrids as potential antimicrobial agents: in-vitro antimicrobial and in-silico studies.
  • Medicinal Chemical Properties of Successful Central Nervous System Drugs. NeuroRx, 2005.
  • Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals, 2024.
  • The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active precursor. International Journal of ChemTech Research, 2016.
  • Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity.
  • Design, Synthesis, and Antidepressant Activity Study of Novel Aryl Piperazines Targeting Both 5-HT1A and Sigma-1 Receptors. Pharmaceutical Fronts, 2021.
  • Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. Journal of Medicinal Chemistry, 2014.
  • Synthesis and activity of di- or trisubstituted N-(phenoxyalkyl)- or N-{2-[2-(phenoxy)ethoxy]ethyl}piperazine derivatives on the central nervous system. Pharmacological Reports, 2018.
  • Physicochemical properties of some pyrimidine derivatives in some organic solvents. MOJ Biorganic & Organic Chemistry, 2018.
  • Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine deriv
  • Buspirone analogues. 1. Structure-activity relationships in a series of N-aryl- and heteroarylpiperazine derivatives. Journal of Medicinal Chemistry, 1983.
  • Synthesis and anticonvulsant activity of some piperazine deriv
  • Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Bioorganic & Medicinal Chemistry, 2014.
  • Buspirone. Wikipedia.
  • Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Molecules, 2022.
  • Novel Benzyloxyphenyl Pyrimidine-5-Carbonitrile Derivatives as Potential Apoptotic Antiproliferative Agents. Anti-Cancer Agents in Medicinal Chemistry, 2021.
  • New (2-Methoxyphenyl)piperazine Derivatives as 5-HT1A Receptor Ligands with Reduced .alpha.1-Adrenergic Activity.
  • Discovery of indolylpiperazinylpyrimidines with dual-target profiles at adenosine A2A and dopamine D2 receptors for Parkinson's disease treatment.
  • Recent Advances in the Development of Pyrimidine-based CNS Agents. Current Drug Discovery Technologies, 2023.
  • Buspirone HCl | 5-HT Receptor agonist | CAS 33386-08-2. Selleck Chemicals.
  • Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. ACS Chemical Neuroscience, 2020.
  • Arylpiperazine derivatives acting at 5-HT(1A) receptors. Current Topics in Medicinal Chemistry, 2005.
  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 2021.
  • Buspirone | New Drug Approvals. New Drug Approvals.
  • New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Molecules, 2022.

Sources

A Crystallographic Compass: Navigating the Structural Landscape of 5-(Benzyloxy)-2-(piperazin-1-yl)pyrimidine Derivatives and Their Analogs

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of medicinal chemistry, the pyrimidine scaffold is a cornerstone, forming the structural basis of a multitude of therapeutic agents. When coupled with a piperazine moiety, it gives rise to a class of compounds with significant pharmacological potential. The 5-(benzyloxy)-2-(piperazin-1-yl)pyrimidine framework, in particular, presents a fascinating subject for structural analysis, as the interplay of its constituent rings dictates its three-dimensional architecture and, consequently, its biological activity. While a definitive crystal structure for the parent compound, this compound, remains to be publicly reported, a comparative analysis of closely related structures provides invaluable insights into its likely crystallographic features. This guide offers an in-depth examination of the X-ray crystallography of analogous pyrimidine-piperazine derivatives, providing a predictive lens through which to understand the titular compound.

The Decisive Role of Three-Dimensional Structure

The precise arrangement of atoms in a molecule, its conformation, and the way it packs within a crystal lattice are not mere geometric curiosities. These structural parameters govern a molecule's solubility, stability, and, most critically, its ability to interact with biological targets. For drug development professionals, a deep understanding of the solid-state structure is paramount for everything from formulation to rational drug design. X-ray crystallography stands as the gold standard for unambiguously determining this three-dimensional information at the atomic level.

A Comparative Crystallographic Analysis

To illuminate the structural characteristics of this compound, we will comparatively analyze the crystal structures of two closely related, publicly available structures: 4-(pyrimidin-2-yl)piperazin-1-ium chloride and 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dinitrosalicylate [1]. These compounds share the core pyrimidine-piperazine linkage and provide a robust basis for understanding the conformational propensities and intermolecular interactions that are likely to be present in our target molecule.

Conformational Landscape: The Dominance of the Chair

A key structural feature of the piperazine ring is its conformational flexibility. It can adopt several conformations, with the "chair" and "boat" forms being the most common. In the vast majority of reported crystal structures, the piperazine ring overwhelmingly prefers the thermodynamically more stable chair conformation[2][3]. This is indeed the case for both of our comparative structures, where the piperazine ring is observed in a distinct chair conformation[1]. This strong preference is attributed to the minimization of steric hindrance and torsional strain. It is, therefore, highly probable that the piperazine ring in this compound also adopts a chair conformation.

The pyrimidine ring, being aromatic, is inherently planar. The key variable in the overall molecular conformation is the relative orientation of this plane with respect to the piperazine ring and the benzyloxy substituent.

Intermolecular Interactions: The Architects of the Crystal Lattice

The packing of molecules in a crystal is directed by a network of non-covalent interactions. In the case of pyrimidine-piperazine derivatives, hydrogen bonds and π-π stacking interactions are the primary architects of the supramolecular assembly.

In the crystal structure of 4-(pyrimidin-2-yl)piperazin-1-ium chloride, weak N—H⋯Cl hydrogen bonds are observed, which link the cations and anions into zigzag chains. The protonation of the piperazine nitrogen is a key factor in facilitating these strong electrostatic interactions.

For 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dinitrosalicylate, the crystal structure is stabilized by a more complex network of N—H⋯O and C—H⋯O hydrogen bonds[1]. These interactions create a sandwich-like arrangement of the molecules in the crystal lattice[1].

For this compound, we can anticipate the presence of C—H⋯N and C—H⋯O hydrogen bonds, as well as potential π-π stacking interactions between the pyrimidine and benzyl rings of adjacent molecules. The presence of the benzyloxy group introduces an additional site for potential hydrogen bonding and van der Waals interactions, which will influence the overall crystal packing.

The following diagram illustrates a hypothetical packing arrangement for this compound, highlighting potential intermolecular interactions.

cluster_0 Molecule A cluster_1 Molecule B A_Pyr Pyrimidine A_Pip Piperazine A_Pyr->A_Pip A_Benz Benzyloxy A_Pyr->A_Benz B_Pip Piperazine A_Pip->B_Pip C-H···N H-bond B_Pyr Pyrimidine A_Benz->B_Pyr π-π stacking B_Pyr->B_Pip B_Benz Benzyloxy B_Pyr->B_Benz

Caption: Hypothetical intermolecular interactions in the crystal lattice of this compound derivatives.

Experimental Data Comparison

The following table summarizes key crystallographic data for our comparative compounds. This data provides a quantitative basis for understanding the structural parameters of this class of molecules.

Parameter4-(pyrimidin-2-yl)piperazin-1-ium chloride4-(2-methoxyphenyl)piperazin-1-ium 3,5-dinitrosalicylate[1]Predicted for this compound
Crystal System MonoclinicTriclinicMonoclinic or Triclinic
Space Group P2₁/cP-1Common space groups for organic molecules
Piperazine Conformation ChairChairChair
Key Intermolecular Interactions N—H⋯ClN—H⋯O, C—H⋯OC—H⋯N, C—H⋯O, π-π stacking

Experimental Protocols: A Roadmap to Crystal Structure Determination

For researchers aiming to determine the crystal structure of novel this compound derivatives, the following generalized workflow provides a comprehensive guide.

Synthesis and Crystallization
  • Synthesis: The synthesis of this compound derivatives typically involves the nucleophilic substitution of a leaving group on the pyrimidine ring with piperazine. A general synthetic route is outlined in the diagram below.

  • Purification: The crude product should be purified to the highest possible degree, typically using column chromatography or recrystallization, as impurities can significantly hinder crystallization.

  • Crystallization: The key to successful X-ray crystallography is obtaining high-quality single crystals. This often requires screening a variety of conditions:

    • Solvent System: A range of solvents and solvent mixtures should be tested (e.g., ethanol, methanol, acetonitrile, ethyl acetate, and their combinations with water).

    • Technique: Slow evaporation of the solvent is the most common technique. Other methods include slow cooling of a saturated solution and vapor diffusion.

    • Temperature: Crystallization can be attempted at different temperatures (e.g., room temperature, 4°C).

A Starting Materials (e.g., 2-chloropyrimidine derivative, piperazine, benzyloxy precursor) B Synthesis (Nucleophilic Substitution) A->B C Crude Product B->C D Purification (e.g., Column Chromatography) C->D E Pure Compound D->E F Crystallization (Solvent Screening, Slow Evaporation) E->F G Single Crystals F->G H X-ray Diffraction Analysis G->H I Crystal Structure H->I

Caption: A generalized workflow for the synthesis and structural validation of this compound derivatives.

X-ray Diffraction Data Collection and Structure Refinement
  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: X-ray diffraction data is collected using a diffractometer, typically with Mo Kα or Cu Kα radiation. The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.

  • Data Processing: The raw diffraction data is processed to obtain a set of structure factors.

  • Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic coordinates and thermal parameters are refined against the experimental data to obtain the final, accurate crystal structure.

Conclusion and Future Directions

While the definitive crystal structure of this compound remains elusive, a comparative analysis of structurally related compounds provides a strong predictive framework for its crystallographic properties. We can confidently anticipate a chair conformation for the piperazine ring and a crystal packing dominated by a network of hydrogen bonds and potential π-π stacking interactions.

The experimental protocols outlined in this guide provide a clear path for researchers to determine the crystal structures of novel derivatives within this promising class of compounds. The elucidation of these structures will not only contribute to the fundamental understanding of their solid-state properties but will also provide the crucial atomic-level detail necessary to accelerate their development as next-generation therapeutic agents.

References

  • Crystal structure of 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dintrosalicylate. National Center for Biotechnology Information. [Link]

  • Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. National Center for Biotechnology Information. [Link]

  • Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. National Center for Biotechnology Information. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 5-(benzyloxy)-2-(piperazin-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of analytical data is the bedrock of confidence in product quality, safety, and efficacy. The journey of a drug candidate from discovery to market is paved with rigorous testing, and the analytical methods employed must be demonstrably fit for purpose. This guide provides an in-depth, experience-driven comparison of two common analytical techniques—High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS)—for the analysis of 5-(benzyloxy)-2-(piperazin-1-yl)pyrimidine. More critically, it details the essential process of cross-validation to ensure data equivalency between these methods, a cornerstone of robust analytical lifecycle management.

The Critical Role of Analytical Method Cross-Validation

In the dynamic environment of pharmaceutical development, it is not uncommon for analytical testing to be performed using different methods or in different laboratories. Cross-validation is the formal process of demonstrating that two or more analytical procedures are equivalent and can be used for the same intended purpose, providing confidence that the reported results are comparable.[1][2] This is particularly crucial when, for instance, a more universally available HPLC-UV method is used for routine quality control, while a more sensitive and specific LC-MS/MS method is employed for metabolite identification or bioanalysis. The International Council for Harmonisation (ICH) guideline Q2(R2) explicitly outlines the scenarios where cross-validation is necessary to ensure data integrity across the lifecycle of an analytical procedure.[1]

This guide will walk through a practical comparison and cross-validation of a hypothetical, yet scientifically grounded, HPLC-UV and LC-MS/MS method for the quantification of this compound, a molecule with structural features common in medicinal chemistry.[3][4]

Methodologies Under Comparison

The selection of an analytical method is driven by the specific requirements of the analysis, including the desired sensitivity, selectivity, and the nature of the sample matrix. For this compound, both HPLC-UV and LC-MS/MS present viable options with distinct advantages.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a workhorse in pharmaceutical analysis, prized for its robustness and wide applicability.[5] For a compound like this compound, which contains a chromophore, UV detection is a straightforward and reliable choice.

Rationale for Method Design:

The pyrimidine and benzyl moieties in the target molecule are expected to exhibit strong UV absorbance, making this detection method highly suitable. A reversed-phase HPLC method is selected due to the non-polar nature of the molecule. The choice of a C18 column provides good retention and separation from potential impurities. The mobile phase, a mixture of acetonitrile and a buffer, is optimized to achieve a symmetrical peak shape and a reasonable retention time.

Experimental Protocol: HPLC-UV Method

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 30% B to 80% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: A stock solution of this compound is prepared in methanol and serially diluted with the mobile phase to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: The drug substance is dissolved in methanol to a target concentration of 50 µg/mL.

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as bioanalysis or trace impurity analysis, LC-MS/MS is the gold standard.[6][7] This technique couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer.

Rationale for Method Design:

The use of mass spectrometry provides a significant increase in selectivity and sensitivity compared to UV detection. By monitoring a specific precursor-to-product ion transition (Multiple Reaction Monitoring - MRM), interference from matrix components or other impurities can be virtually eliminated. The chromatographic conditions are often designed for faster analysis times than traditional HPLC-UV methods.

Experimental Protocol: LC-MS/MS Method

  • Instrumentation: An HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18, 2.1 x 50 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 20% B to 90% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Ionization Mode: ESI Positive.

  • MRM Transition: Based on the molecular weight of this compound (270.33 g/mol ), a hypothetical transition would be monitored, for example, m/z 271.1 -> 157.1.[3]

  • Standard Preparation: A stock solution is prepared in methanol and serially diluted to create calibration standards ranging from 0.1 ng/mL to 100 ng/mL.

  • Sample Preparation: The sample is diluted to fall within the calibration range.

The Cross-Validation Protocol: A Step-by-Step Guide

The objective of this cross-validation is to demonstrate that the HPLC-UV and LC-MS/MS methods provide comparable results for the quantification of this compound. The protocol is designed in accordance with the principles outlined in ICH and FDA guidelines.[1][8]

CrossValidationWorkflow cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation Protocol Define Cross-Validation Protocol (Objective, Acceptance Criteria) Samples Prepare Identical Sample Sets (QCs, Batches) Protocol->Samples HPLC Analyze Samples using HPLC-UV Method Samples->HPLC LCMS Analyze Samples using LC-MS/MS Method Samples->LCMS Data Collect and Tabulate Data HPLC->Data LCMS->Data Stats Statistical Analysis (% Difference, Bias) Data->Stats Report Generate Cross-Validation Report Stats->Report

Caption: A streamlined workflow for the cross-validation of two analytical methods.

Step 1: Define the Acceptance Criteria

Before initiating any experimental work, clear acceptance criteria must be established. These criteria are based on the intended use of the methods and the required precision and accuracy.

Table 1: Example Acceptance Criteria for Cross-Validation

ParameterAcceptance Criteria
Accuracy The mean concentration of Quality Control (QC) samples should be within ±15% of the nominal value for both methods.
Precision The coefficient of variation (%CV) for replicate measurements of QC samples should not exceed 15% for both methods.
Comparability The percentage difference between the mean results obtained by the two methods for the same sample should be within ±20%.
Step 2: Prepare Quality Control (QC) Samples

A set of QC samples at a minimum of three concentration levels (low, medium, and high) should be prepared from a well-characterized reference standard. These QCs should be prepared from a separate stock solution than the calibration standards to ensure an independent assessment of accuracy.

Step 3: Analyze Samples with Both Methods

The same batch of QC samples and at least three different batches of the this compound drug substance should be analyzed using both the validated HPLC-UV and LC-MS/MS methods. To ensure the integrity of the comparison, the analyses should be performed by experienced analysts who are proficient with both techniques.

Step 4: Data Evaluation and Comparison

The results from both methods are then tabulated and statistically evaluated. The primary focus is on the agreement between the two methods.

Table 2: Hypothetical Cross-Validation Data for QC Samples

QC LevelNominal Conc.HPLC-UV Mean Conc. (n=6)%CVLC-MS/MS Mean Conc. (n=6)%CV% Difference
Low QC 5 µg/mL5.2 µg/mL4.1%5.1 µg/mL3.5%1.9%
Mid QC 50 µg/mL49.5 µg/mL2.8%50.8 µg/mL2.2%-2.6%
High QC 90 µg/mL91.2 µg/mL2.1%89.9 µg/mL1.8%1.4%

Table 3: Hypothetical Cross-Validation Data for Drug Substance Batches

Batch IDHPLC-UV Assay (%)LC-MS/MS Assay (%)% Difference
Batch A 99.2%99.5%-0.3%
Batch B 98.7%99.1%-0.4%
Batch C 99.5%99.8%-0.3%

In this hypothetical dataset, the results for both the QC samples and the drug substance batches fall well within the pre-defined acceptance criteria, demonstrating the equivalence of the two methods.

DataEvaluation cluster_methods Analytical Methods cluster_criteria Acceptance Criteria HPLC HPLC-UV Results Decision Decision HPLC->Decision LCMS LC-MS/MS Results LCMS->Decision Accuracy Accuracy (±15%) Accuracy->Decision Precision Precision (≤15% CV) Precision->Decision Comparability Comparability (±20% Diff) Comparability->Decision Pass Methods are Equivalent Decision->Pass Criteria Met Fail Investigate Discrepancies Decision->Fail Criteria Not Met

Caption: Logical flow of data evaluation in analytical method cross-validation.

Conclusion and Best Practices

The successful cross-validation of the HPLC-UV and LC-MS/MS methods for this compound provides a high degree of confidence that either method can be used for its intended purpose without compromising data integrity. This flexibility is invaluable in a drug development setting, allowing for the strategic use of different analytical technologies at various stages of the development lifecycle.

Key Takeaways for a Successful Cross-Validation:

  • Proactive Planning: A detailed and approved cross-validation protocol is essential before any experimental work begins.[9]

  • Well-Characterized Materials: Use well-characterized reference standards and prepare independent QC samples.

  • Realistic Acceptance Criteria: The acceptance criteria should be scientifically sound and based on the performance of the methods and the requirements of the analysis.

  • Thorough Documentation: All aspects of the cross-validation, from the protocol to the final report, must be meticulously documented.

  • Investigate Failures: If the acceptance criteria are not met, a thorough investigation should be conducted to identify the root cause of the discrepancy. This could involve re-evaluating the methods, checking instrument performance, or re-training analysts.

By adhering to these principles and the guidance from regulatory bodies, researchers and scientists can ensure the reliability and consistency of their analytical data, ultimately contributing to the development of safe and effective medicines.

References

  • Shabir, G. A. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • Emery Pharma. (2023, March 7). A Step-by-Step Guide to Analytical Method Development and Validation. Retrieved from [Link]

  • Yashkir, V. A., & Komarova, N. V. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 41(5), 26-34.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2015). Q14 Analytical Procedure Development. Retrieved from [Link]

  • Kuhlen, A., et al. (2019).
  • Benchekroun, M., et al. (2021).
  • Patel, R. M., et al. (2012). A Review on Analytical Methods for Piperazine Determination. Journal of Applied Pharmaceutical Science, 2(6), 18-22.
  • Green, R. (2017).
  • Stevenson, L., et al. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Bioanalysis, 16(1), 1-5.
  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • Bradley, C. (2025, October 22). Analytical Method Transfer: Best Practices and Guidelines. Lab Manager.
  • Sravani, G., et al. (2020). Analytical method validation: A brief review. International Journal of Research in Pharmaceutical Sciences, 11(3), 3624-3631.
  • Rushing, W. (2017, November 7). Analytical Method Transfer Best Practices. Contract Pharma.
  • Sharma, A., et al. (2015). Analytical method validation: A brief review. Journal of Pharmacy Research, 9(8), 534-540.
  • Royal Society of Chemistry. (n.d.). Analytical Methods.
  • Sigma-Aldrich. (n.d.). HPLC Analysis of Purines and Pyrimidines of Nucleic Acids on Ascentis® Si (Silica).
  • European Medicines Agency. (2022).
  • Creative Proteomics. (n.d.). Pyrimidine Biosynthesis Analysis Service.
  • ResearchGate. (n.d.). HPLC chromatograms of purine and pyrimidine compounds in high-freshness.
  • Kuhlen, A., et al. (2019).
  • Sofpromed. (2024, January 24).
  • World Health Organization. (n.d.). Annex 7 WHO guidelines on transfer of technology in pharmaceutical manufacturing.
  • GlobalCompliancePanel. (2015, January 28).
  • de Oliveira, A. C. S., et al. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. Pharmaceuticals, 16(7), 929.
  • ResearchGate. (n.d.).
  • Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • DigitalCommons@UNMC. (n.d.). Using LC-MS/MS Metabolomics to Study Cancer Metabolism.

Sources

Assessing the Novelty of New 5-(Benzyloxy)-2-(piperazin-1-yl)pyrimidine-Based Compounds: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the pyrimidine scaffold remains a cornerstone for the development of novel therapeutics, particularly in oncology. Its ability to mimic the purine core of ATP allows for effective competition at the ATP-binding sites of kinases, a class of enzymes frequently dysregulated in cancer.[1][2] When hybridized with a piperazine moiety, the resulting 5-(benzyloxy)-2-(piperazin-1-yl)pyrimidine core structure presents a promising framework for the generation of potent and selective kinase inhibitors. This guide provides a comprehensive framework for assessing the novelty of new derivatives based on this scaffold, offering a comparative analysis against existing alternatives and detailing the requisite experimental protocols to generate robust, decision-driving data.

The Scientific Rationale: Targeting Kinases with Pyrimidine-Piperazine Hybrids

The rationale for exploring this compound derivatives lies in the established success of pyrimidine-based kinase inhibitors.[1][3] The pyrimidine ring acts as a versatile hinge-binding motif, while the piperazine group often extends into solvent-exposed regions, providing a vector for modifications that can enhance potency, selectivity, and pharmacokinetic properties.[4] The benzyloxy group at the 5-position offers an additional site for substitution to probe the structure-activity relationship (SAR) and fine-tune the compound's profile.

The novelty of a new compound within this class is not merely a matter of a novel chemical structure; it is defined by a superior or differentiated biological and pharmacological profile. This includes:

  • Enhanced Potency: Lower concentrations required to inhibit the target kinase.

  • Improved Selectivity: Minimal off-target effects, leading to a better safety profile.

  • Favorable Physicochemical Properties: Good solubility and permeability, contributing to better oral bioavailability.

  • Overcoming Resistance: Activity against clinically relevant mutant forms of the target kinase.

  • Novel Mechanism of Action: Potential for allosteric inhibition or targeting previously undrugged kinases.

The Competitive Landscape: Establishing a Benchmark for Comparison

A thorough assessment of novelty requires a direct comparison with existing compounds that share a similar structural scaffold or target the same kinases. Based on a review of commercially available and clinically evaluated kinase inhibitors, the following compounds serve as relevant benchmarks for this guide.

Compound NameTarget Kinase(s)Key Structural FeaturesReported Activity
Ibrutinib BTKPyrazolo[3,4-d]pyrimidine coreCovalent inhibitor, approved for B-cell malignancies.[1]
Gefitinib EGFRQuinazoline coreReversible inhibitor, used in non-small cell lung cancer.[1]
Dasatinib Multi-kinase (BCR-ABL, SRC family)Aminopyrimidine coreBroad-spectrum inhibitor for leukemia.[1]
Ruxolitinib JAK1/JAK2Pyrrolo[2,3-d]pyrimidine coreApproved for myelofibrosis.

These compounds represent different classes of pyrimidine-based kinase inhibitors and provide a robust baseline for evaluating the potency, selectivity, and cellular activity of new this compound derivatives.

Experimental Workflow for Novelty Assessment

A rigorous and systematic experimental cascade is essential to generate the data required for a comprehensive novelty assessment. The following workflow is designed to provide a holistic view of a new compound's potential, from its fundamental chemical properties to its biological effects in a cellular context.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Biological Evaluation cluster_2 ADMET & Advanced Profiling synthesis Synthesis of Analogues physchem Physicochemical Profiling synthesis->physchem Characterized Compounds kinase_assay In Vitro Kinase Inhibition Assay physchem->kinase_assay Well-characterized Compounds cell_assay Cell-Based Proliferation Assay kinase_assay->cell_assay Potent & Selective Hits admet In Vitro ADMET Profiling cell_assay->admet Cell-Active Compounds sar Structure-Activity Relationship (SAR) Analysis admet->sar Comprehensive Data Package sar->synthesis Design of New Analogues

Caption: A streamlined workflow for the comprehensive assessment of novel kinase inhibitors.

Synthesis of Novel this compound Analogues

The exploration of novelty begins with the synthesis of a focused library of analogues. The core scaffold, this compound, can be readily synthesized and subsequently functionalized at several key positions to probe the SAR.

General Synthetic Strategy:

A common and efficient route involves the nucleophilic aromatic substitution of a di-chlorinated pyrimidine with piperazine, followed by the introduction of the benzyloxy group.[5] Variations in the benzyloxy and piperazine substituents can be introduced by using appropriately substituted starting materials or through post-synthetic modifications.

G start 2,5-Dichloropyrimidine intermediate1 2-Chloro-5-(substituted-piperazin-1-yl)pyrimidine start->intermediate1 Nucleophilic Aromatic Substitution piperazine Substituted Piperazine piperazine->intermediate1 final_product 5-(Substituted-benzyloxy)-2-(substituted-piperazin-1-yl)pyrimidine intermediate1->final_product Nucleophilic Aromatic Substitution benzyloxide Substituted Benzyl Alcohol benzyloxide->final_product

Caption: A representative synthetic scheme for generating diverse analogues.

Physicochemical Property Determination

A drug candidate's success is intrinsically linked to its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME).[6][7] Early assessment of these properties is critical for identifying compounds with a higher probability of clinical success.

Key Physicochemical Parameters and Experimental Protocols:

PropertyImportanceExperimental Protocol
Solubility Crucial for oral absorption and formulation.Thermodynamic Solubility Assay: An excess of the compound is equilibrated in a buffered aqueous solution (e.g., PBS, pH 7.4) for a defined period (e.g., 24 hours). The saturated solution is then filtered, and the concentration of the dissolved compound is determined by LC-MS/MS.
Lipophilicity (LogP/LogD) Influences cell permeability, metabolic stability, and off-target effects.Shake-Flask Method (LogP): The compound is partitioned between n-octanol and water. The concentrations in each phase are measured by UV-Vis spectroscopy or LC-MS/MS to determine the partition coefficient. For LogD, a buffered aqueous phase at a specific pH (e.g., 7.4) is used.
pKa Determines the ionization state of the compound at physiological pH, affecting solubility and cell permeability.Potentiometric Titration: The compound is dissolved in a suitable solvent and titrated with a strong acid or base. The pH is monitored throughout the titration, and the pKa is determined from the inflection point of the titration curve.
In Vitro Kinase Inhibition Assay

The primary measure of a new compound's potential is its ability to inhibit its intended kinase target(s). The ADP-Glo™ Kinase Assay is a robust and high-throughput method for determining kinase activity by measuring the amount of ADP produced in a kinase reaction.[8][9][10]

Step-by-Step Protocol for the ADP-Glo™ Kinase Assay:

  • Kinase Reaction Setup:

    • In a 384-well plate, add 1 µL of the test compound at various concentrations.

    • Add 2 µL of a solution containing the target kinase and its specific substrate in kinase reaction buffer.

    • Initiate the reaction by adding 2 µL of ATP solution.

    • Incubate the plate at room temperature for the optimized reaction time (typically 30-60 minutes).

  • ADP-Glo™ Reagent Addition:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[10][11]

    • Incubate at room temperature for 40 minutes.[10][11]

  • Kinase Detection Reagent Addition:

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[10][11]

    • Incubate at room temperature for 30-60 minutes.[10]

  • Data Acquisition:

    • Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and is inversely correlated with the activity of the kinase inhibitor.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to a vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Recommended Kinase Panel for Screening:

To assess both the potency and selectivity of new compounds, a panel of kinases should be screened. This panel should include the primary target(s) of interest as well as a selection of off-target kinases to evaluate the selectivity profile.

  • Primary Targets (Example): EGFR, BTK, JAK2, PI3Kα

  • Selectivity Panel (Example): SRC, ABL, VEGFR2, CDK2

Cell-Based Proliferation Assay

Demonstrating that a compound can inhibit cell growth in a relevant cancer cell line is a critical step in validating its therapeutic potential.[12] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[13][14][15]

Step-by-Step Protocol for the MTT Assay:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate the cells for 24 hours to allow for attachment and recovery.

  • Compound Treatment:

    • Treat the cells with a serial dilution of the test compound and the competitor compounds. Include a vehicle-only control.

    • Incubate for 72 hours.

  • MTT Addition:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.[13]

  • Formazan Solubilization:

    • Add 100 µL of solubilization solution (e.g., acidic isopropanol or DMSO) to each well.[13]

    • Gently mix to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the GI50 (concentration for 50% growth inhibition) value from the dose-response curve.

Selection of Relevant Cancer Cell Lines:

The choice of cancer cell lines is crucial and should be guided by the intended kinase target of the new compounds.[16]

  • For EGFR inhibitors: A549 (non-small cell lung cancer), MCF-7 (breast cancer).[17]

  • For BTK inhibitors: Cell lines derived from B-cell malignancies (e.g., TMD8, REC-1).

  • For multi-kinase inhibitors: A broader panel of cell lines representing different cancer types (e.g., NCI-60 panel) can provide a more comprehensive assessment of the compound's activity spectrum.[12]

In Vitro ADMET Profiling

Early assessment of a compound's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is essential for de-risking a drug discovery program.[18][19] In silico models can provide initial predictions, but experimental validation is crucial.

Key In Vitro ADMET Assays:

ADMET PropertyImportanceExperimental Assay
Metabolic Stability Determines the compound's half-life in the body.Liver Microsomal Stability Assay: The compound is incubated with liver microsomes (human or rat) and NADPH. The disappearance of the parent compound over time is monitored by LC-MS/MS to determine the intrinsic clearance.
CYP450 Inhibition Potential for drug-drug interactions.CYP450 Inhibition Assay: The compound is co-incubated with specific CYP450 enzymes (e.g., CYP3A4, CYP2D6) and a fluorescent probe substrate. Inhibition of the enzyme is measured by a decrease in the fluorescent signal.
Plasma Protein Binding Affects the free concentration of the drug available to interact with its target.Equilibrium Dialysis: The compound is dialyzed against plasma in a semi-permeable membrane. The concentrations in the plasma and buffer compartments are measured at equilibrium to determine the percentage of protein binding.
hERG Inhibition Potential for cardiotoxicity.Automated Patch Clamp Assay: The effect of the compound on the hERG potassium channel current is measured in cells expressing the channel.

Data Interpretation and Novelty Assessment: A Comparative Analysis

The novelty of a new this compound-based compound is ultimately determined by a holistic analysis of the data generated in the experimental workflow. The following tables provide a template for organizing and comparing the data for a new compound ("New Compound A") against the established benchmarks.

Table 1: Physicochemical Properties

CompoundSolubility (µM)LogD (pH 7.4)pKa
New Compound A Experimental ValueExperimental ValueExperimental Value
Gefitinib ~13.25.4, 7.2
Dasatinib 73.13.1, 7.0

Table 2: In Vitro Kinase Inhibition (IC50, nM)

CompoundTarget Kinase (e.g., EGFR)Off-Target Kinase 1 (e.g., SRC)Off-Target Kinase 2 (e.g., VEGFR2)
New Compound A Experimental ValueExperimental ValueExperimental Value
Gefitinib 20-80>10,000>10,000
Dasatinib 1100.816

Table 3: Cell-Based Proliferation (GI50, µM)

CompoundA549 (NSCLC)MCF-7 (Breast)
New Compound A Experimental ValueExperimental Value
Gefitinib 0.5-10>10
Dasatinib >101-5

Table 4: In Vitro ADMET Profile

CompoundHuman Liver Microsomal Stability (t½, min)CYP3A4 Inhibition (IC50, µM)hERG Inhibition (IC50, µM)
New Compound A Experimental ValueExperimental ValueExperimental Value
Gefitinib >60~5>30
Dasatinib <15~2>10

Interpreting the Results:

A new compound would be considered novel and promising if it demonstrates, for example:

  • Superior Potency and Selectivity: A significantly lower IC50 for the target kinase compared to the benchmarks, with a large window of selectivity against off-target kinases.

  • Improved Cellular Activity: A lower GI50 in relevant cancer cell lines, particularly those resistant to existing therapies.

  • Favorable ADMET Profile: Good metabolic stability, low potential for CYP450 inhibition, and a clean hERG profile, suggesting a lower risk of drug-drug interactions and cardiotoxicity.

  • Differentiated SAR: The SAR data from the analogue library may reveal novel interactions with the target kinase or identify new regions of the molecule that can be modified to further improve its properties.

Conclusion: A Data-Driven Approach to Novelty

The assessment of novelty for new this compound-based compounds is a multi-faceted process that requires a rigorous, data-driven approach. By systematically evaluating their synthesis, physicochemical properties, in vitro biological activity, and ADMET profile in direct comparison with established alternatives, researchers can make informed decisions about which compounds to advance in the drug discovery pipeline. The experimental protocols and comparative framework provided in this guide offer a robust starting point for such an endeavor, ultimately contributing to the development of the next generation of targeted cancer therapies.

References

  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (2022). Frontiers in Chemistry. [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). RSC Medicinal Chemistry. [Link]

  • Development of Piperazine- and Oxazine-Linked Pyrimidines as p65 Subunit Binders of NF–κB in Human Breast Cancer Cells. (2022). Molecules. [Link]

  • Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual Tyrosine Kinase Inhibitors Active against Glioblastoma Multiforme. (2023). Pharmaceuticals. [Link]

  • This compound. (n.d.). PubChem. [Link]

  • Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. (2022). Cell Chemical Biology. [Link]

  • Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors. (2013). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. (2024). Frontiers in Chemistry. [Link]

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. (2023). Future Medicinal Chemistry. [Link]

  • Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. (2016). Current Medicinal Chemistry. [Link]

  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (2022). Frontiers. [Link]

  • Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. (2016). Chemical Research in Toxicology. [Link]

  • MTT Cell Assay Protocol. (n.d.). ResearchGate. [Link]

  • Physicochemical Descriptors in Property-Based Drug Design. (2019). ResearchGate. [Link]

  • Synthetic routes for phenazines: an overview. (2020). Semantic Scholar. [Link]

  • Design, synthesis, molecular docking and in silico ADMET profile of pyrano[2,3-d]pyrimidine derivatives as antimicrobial and anticancer agents. (2021). Bioorganic Chemistry. [Link]

  • Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. (2021). ResearchGate. [Link]

  • Abstract 1480: Comparative cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. (2021). Cancer Research. [Link]

  • In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations. (2023). Molecules. [Link]

  • Synthetic Routes to Coumarin(Benzopyrone)-Fused Five-Membered Aromatic Heterocycles Built on the α-Pyrone Moiety. Part II. (2021). Molecules. [Link]

  • Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. (2021). STAR Protocols. [Link]

  • Researchers May Use Cancer Cell Lines To Identify Target Populations Prior to Clinical Trials. (2006). JNCI: Journal of the National Cancer Institute. [Link]

  • Chapter 1: Physicochemical Properties. (2015). The Royal Society of Chemistry. [Link]

  • Cell Viability Assays. (2013). Assay Guidance Manual. [Link]

  • New Route to the Synthesis of Benzamide-Based 5-Aminopyrazoles and Their Fused Heterocycles Showing Remarkable Antiavian Influenza Virus Activity. (2020). Molecules. [Link]

  • An analysis of the physicochemical properties of oral drugs from 2000 to 2022. (2024). RSC Medicinal Chemistry. [Link]

  • Design, ADMET, PASS Prediction and Molecular Docking Studies of Novel pyrazolo[3,4-d]pyrimidines for Prospective of Anti-Cancer Agents. (2021). Trends in Pharmaceutical Sciences. [Link]

  • New Kinase Inhibitors That Are Selectively Cytotoxic for Tumor Cells. (2022). Biochemistry (Moscow) Supplement Series B: Biomedical Chemistry. [Link]

  • In silico ADMET studies of pyrimidines. (2019). ResearchGate. [Link]

  • MTT Proliferation Assay Protocol. (2017). ResearchGate. [Link]

Sources

A Senior Application Scientist's Guide to In Vitro Assay Validation for Novel Kinase Inhibitors Derived from 5-(benzyloxy)-2-(piperazin-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of the Pyrimidine Scaffold

The 5-(benzyloxy)-2-(piperazin-1-yl)pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1][2] Its inherent drug-like properties and synthetic tractability have made it a focal point for the development of novel therapeutics. A significant body of research has demonstrated that derivatives of this scaffold are potent inhibitors of various protein kinases, enzymes that are critical regulators of cellular processes and are frequently dysregulated in diseases like cancer.[3][4]

Given the therapeutic potential of these compounds, rigorous and reliable in vitro validation is the cornerstone of their preclinical development. This guide provides a comprehensive comparison of methodologies for validating the activity of novel this compound derivatives, with a focus on two clinically relevant kinase targets: Aurora A and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). As a senior application scientist, my objective is not merely to provide protocols, but to illuminate the scientific rationale behind each experimental choice, ensuring a self-validating and robust workflow.

Chapter 1: The Imperative of Robust In Vitro Assay Validation

In the drug discovery pipeline, in vitro enzyme and cell-based assays serve as the primary filters for identifying promising lead compounds.[5] Their purpose is to provide an initial assessment of a compound's efficacy and specificity in a controlled environment before advancing to more complex and costly preclinical models.[5][6] The data generated from these assays form the foundation for all subsequent development decisions. Consequently, the validation of these assays is not a perfunctory step but a critical process that ensures the data are accurate, reproducible, and reliable.[7]

A properly validated assay provides confidence that the observed activity is a true reflection of the compound's interaction with its target and not an artifact of the experimental conditions. This involves a systematic investigation of the assay's performance characteristics, including sensitivity, specificity, linearity, precision, and robustness.[8][9]

Chapter 2: A Comparative Analysis of Kinase Assay Formats

The initial step in validating a novel kinase inhibitor is to select the appropriate assay format. The choice of assay will depend on the specific research question, the desired throughput, and the available resources. Broadly, kinase assays can be categorized into two main types: biochemical assays and cell-based assays.[6][10]

  • Biochemical Assays: These assays utilize purified, recombinant kinase enzymes and synthetic substrates in a cell-free system.[6] They are ideal for determining the direct inhibitory activity of a compound on its target kinase without the confounding variables of a cellular environment, such as membrane permeability and off-target effects.[10] They are typically used for primary screening and for determining the mechanism of inhibition.[11]

  • Cell-Based Assays: These assays measure the effect of a compound on kinase activity within a living cell.[6][12] They provide a more physiologically relevant context by accounting for factors like cell permeability, metabolism, and engagement with the target in its native environment.[9] Cell-based assays are crucial for confirming that the biochemical activity of a compound translates into a functional cellular response.

Within these two categories, various detection methods are available, each with its own advantages and disadvantages.

Assay TypeDetection MethodPrincipleProsCons
Biochemical RadiometricMeasures the incorporation of a radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) into a substrate.[13][14]High sensitivity, considered the "gold standard".Requires handling of radioactive materials, low throughput.
Luminescence (e.g., ADP-Glo™)Measures the amount of ADP produced in the kinase reaction, which is converted to a luminescent signal.[15][16]High sensitivity, high throughput, non-radioactive.Indirect measurement, can be prone to interference from ATP-ases.
Fluorescence (e.g., FRET)Uses fluorescently labeled substrates to detect phosphorylation events.[17]Homogeneous format, high throughput, real-time monitoring.[17]Can be susceptible to compound interference (autofluorescence).
Cell-Based Cell Viability/ProliferationMeasures the effect of the inhibitor on the proliferation or viability of cancer cell lines known to be dependent on the target kinase.[18]Physiologically relevant, easy to implement.Indirect measure of target engagement, can be affected by off-target toxicity.
Target Phosphorylation (e.g., Western Blot, ELISA)Directly measures the phosphorylation of the kinase's substrate within the cell.[4]Direct measure of target inhibition in a cellular context.Lower throughput, more labor-intensive.

For the initial validation of novel compounds derived from this compound, a dual approach is recommended. Begin with a high-throughput biochemical assay, such as the luminescence-based ADP-Glo™ assay, to determine the direct inhibitory potency (IC50) against the target kinases. Subsequently, validate the most potent compounds in a cell-based assay to confirm their cellular efficacy.

Chapter 3: Validating Biochemical Kinase Assays: A Comparative Case Study of Aurora A and VEGFR2

This section provides a detailed guide for validating a biochemical kinase assay using the ADP-Glo™ Kinase Assay, a widely used luminescence-based method. We will compare the validation process for two distinct kinases, Aurora A and VEGFR2, to highlight target-specific considerations.

Experimental Workflow: Biochemical Kinase Assay

The overall workflow for the biochemical kinase assay is depicted below. The core principle is that the kinase activity is proportional to the amount of ADP produced, which is then converted into a light signal.

G cluster_0 Assay Preparation cluster_1 Kinase Reaction cluster_2 Signal Detection reagents 1. Prepare Reagents - Kinase (Aurora A or VEGFR2) - Substrate Peptide - Test Compound Dilutions - ATP Solution - Assay Buffer plate 2. Plate Compound & Kinase - Add test compound dilutions to 384-well plate. - Add kinase solution to each well. reagents->plate initiate 3. Initiate Reaction - Add ATP/Substrate mix to start the reaction. plate->initiate incubate 4. Incubate - Incubate at room temperature (e.g., 60 min). initiate->incubate terminate 5. Terminate & Deplete ATP - Add ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. incubate->terminate detect 6. Generate Signal - Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. terminate->detect read 7. Read Plate - Measure luminescence on a plate reader. detect->read G cluster_0 Cell Culture cluster_1 Compound Treatment cluster_2 Viability Measurement culture 1. Culture Cells - Grow appropriate cell line (e.g., NCI-H226 for Aurora A, HUVEC for VEGFR2). seed 2. Seed Plate - Seed cells into a 96-well plate at a predetermined density. culture->seed treat 3. Add Compound - Add serial dilutions of the test compound to the cells. seed->treat incubate 4. Incubate - Incubate for a defined period (e.g., 72 hours). treat->incubate add_reagent 5. Add Viability Reagent - Add CellTiter-Glo® Reagent. incubate->add_reagent measure 6. Measure Luminescence - Measure signal proportional to the number of viable cells (ATP). add_reagent->measure

Caption: Workflow for a cell-based proliferation assay.

Detailed Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

Materials:

  • Cell Lines:

    • For Aurora A: NCI-H226 (human lung squamous cell carcinoma) or other sensitive cell lines. [18] * For VEGFR2: Human Umbilical Vein Endothelial Cells (HUVECs).

  • Complete cell culture medium.

  • Test compounds derived from this compound, serially diluted.

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

  • White, clear-bottom 96-well cell culture plates.

  • Humidified incubator (37°C, 5% CO₂).

  • Plate reader with luminescence detection.

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Dilute the cells in complete medium to the optimal seeding density (determined during assay development).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours to allow the cells to attach.

  • Compound Addition:

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control (DMSO).

  • Incubation:

    • Incubate the plate for 72 hours in a humidified incubator.

  • Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

Key Validation Parameters for Cell-Based Assays
Validation ParameterPurposeExample DataRationale & Key Considerations
Cell Seeding Density To find the optimal number of cells per well that ensures logarithmic growth throughout the assay period.NCI-H226: 2,000 cells/wellThe seeding density should be low enough to avoid confluence by the end of the assay but high enough to provide a robust signal.
Incubation Time To determine the optimal duration of compound exposure to observe a significant effect on cell proliferation.72 hoursThis duration is typically sufficient to observe the effects of compounds that interfere with cell cycle progression.
Dose-Response Curve Fitting To ensure the data can be fitted to a sigmoidal dose-response curve to accurately determine the GI₅₀ (concentration for 50% growth inhibition). [19]R² > 0.95A good curve fit (high R²) indicates that the compound exhibits a dose-dependent effect on cell viability. [19]
GI₅₀ Reproducibility To confirm the consistency of the growth inhibition measurement for a reference compound.Alisertib on NCI-H226: 50 ± 15 nMReproducibility is key to reliably comparing the potency of novel compounds.

Conclusion: A Pathway to Confident Drug Discovery

The validation of in vitro assays is a foundational element of successful drug discovery. For novel compounds derived from the promising this compound scaffold, a systematic and scientifically-driven approach to assay validation is paramount. By first establishing direct target inhibition in a robust biochemical assay and then confirming this activity in a physiologically relevant cell-based model, researchers can build a strong data package that provides high confidence in a compound's therapeutic potential. The comparative methodologies and detailed protocols outlined in this guide are designed to equip drug development professionals with the tools and rationale necessary to navigate this critical phase of preclinical research, ultimately accelerating the journey from a promising molecule to a potential new medicine.

References

  • MDPI. (n.d.). Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. Retrieved from [Link]

  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]

  • Chen, J., et al. (2017). Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine Derivatives as Novel GRP119 Agonists for the Treatment of Diabetes and Obesity. Molecular Diversity, 21(3), 637-654. Retrieved from [Link]

  • Finetech Industry Limited. (n.d.). 5-Benzyloxy-2-(1-piperazinyl)pyrimidine. Retrieved from [Link]

  • Da-Ta Biotech. (n.d.). In Vitro Enzyme Assay: Cutting Edge Research. Retrieved from [Link]

  • ChemHelp ASAP. (2023, August 18). functional in vitro assays for drug discovery. YouTube. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in Pyrimidine-Based Drugs. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. Retrieved from [Link]

  • Willems, E., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals, 14(8), 799. Retrieved from [Link]

  • European Pharmaceutical Review. (2021, December 22). Critical steps when validating an assay or analytical method for cell and gene therapy products. Retrieved from [Link]

  • Siddesh, M. B., et al. (2014). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Indian Journal of Pharmaceutical Sciences, 76(4), 332-338. Retrieved from [Link]

  • EDRA Services. (n.d.). A Practical Approach to Biological Assay Validation. Retrieved from [Link]

  • Carol, H., et al. (2013). Initial Testing of the Aurora Kinase A Inhibitor MLN8237 by the Pediatric Preclinical Testing Program (PPTP). Pediatric Blood & Cancer, 60(4), 623-631. Retrieved from [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]

  • JoVE. (2014, November 17). An In Vitro Enzymatic Assay to Measure Transcription Inhibition by Gallium(III) and H3 5,10,15-tris(pentafluorophenyl)corroles. Retrieved from [Link]

  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]

  • ACS Pharmacology & Translational Science. (2023, March 22). Design, Synthesis, and Biological Evaluation of Pyrimidine Dihydroquinoxalinone Derivatives as Tubulin Colchicine Site-Binding Agents That Displayed Potent Anticancer Activity Both In Vitro and In Vivo. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Chemi-Verse™ Aurora Kinase A Assay Kit. Retrieved from [Link]

  • Skanda Life Sciences. (2024, February 13). Cell based assays – Assay Development and Validation. Retrieved from [Link]

  • Marin Biologic Laboratories. (n.d.). Design and Validate a GMP Cell Based Assay. Retrieved from [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Radioactive in vitro kinase assay using purified Aurora kinase.... Retrieved from [Link]

  • Sessa, F., et al. (2018). A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. Molecular Biology of the Cell, 29(4), 357-369. Retrieved from [Link]

  • Sterling Pharma Solutions. (2024, August 15). Applying analytical method validation to cell-based potency assays. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2024). Discovery of dual kinase inhibitors targeting VEGFR2 and FAK: structure-based pharmacophore modeling, virtual screening, and molecular docking studies. Journal of Molecular Modeling, 30(1), 35. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2021). Novel Benzyloxyphenyl Pyrimidine-5-Carbonitrile Derivatives as Potential Apoptotic Antiproliferative Agents. Anti-Cancer Agents in Medicinal Chemistry, 21(13), 1738-1753. Retrieved from [Link]

  • Assay Genie. (2024, January 18). VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Data Sheet - VEGFR2 Kinase Assay Kit. Retrieved from [Link]

Sources

A Comparative Benchmarking Guide to Novel Pyrimidine Scaffolds for Kinase Inhibition, with 5-(benzyloxy)-2-(piperazin-1-yl)pyrimidine as a Reference Framework

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Promise of the Pyrimidine Scaffold in Oncology Drug Discovery

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis of essential biomolecules and a multitude of clinically impactful therapeutics.[1] Its inherent biocompatibility and synthetic tractability have established it as a "privileged scaffold," particularly in the pursuit of novel kinase inhibitors for cancer therapy.[2] Kinases, enzymes that regulate a vast array of cellular processes, are frequently dysregulated in cancer, making them prime targets for therapeutic intervention. Pyrimidine-based compounds have demonstrated remarkable success in this arena, owing to their ability to mimic the purine core of ATP and engage in critical hydrogen bonding interactions within the kinase active site.[3]

This guide introduces 5-(benzyloxy)-2-(piperazin-1-yl)pyrimidine as a foundational reference structure. While this specific molecule is a known chemical entity, extensive public data on its biological targets and activity is limited.[4] Therefore, we will utilize it as a structural template to launch a comparative analysis of novel, biologically active pyrimidine scaffolds. The objective is to provide researchers, scientists, and drug development professionals with a framework for evaluating new pyrimidine-based compounds, supported by experimental data and detailed protocols for key biological assays. We will explore promising next-generation scaffolds, such as pyrido[2,3-d]pyrimidines and pyrazolo[1,5-a]pyrimidines, which have shown significant potential as potent kinase inhibitors.

Rationale for Scaffold Selection and Assay Design: A Logic-Driven Approach

The selection of new pyrimidine scaffolds for this comparative guide is driven by their demonstrated efficacy in preclinical cancer models and their structural relationship to the reference compound. The inclusion of the piperazine moiety in the reference compound is a common feature in many kinase inhibitors, often contributing to improved solubility and target engagement.[5] The benzyloxy group at the 5-position offers a vector for exploring structure-activity relationships (SAR).

Our benchmarking strategy will focus on two key areas of evaluation:

  • Direct Kinase Inhibition: To assess the intrinsic potency of the compounds against a well-established and clinically relevant cancer target. For this purpose, we have selected the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase frequently implicated in a variety of solid tumors.[3]

  • Cell-Based Antiproliferative Activity: To determine the compound's ability to inhibit the growth of cancer cells, providing a more holistic view of its potential therapeutic effect. The MCF-7 breast cancer cell line, an estrogen receptor-positive cell line, will be utilized for this purpose.[6]

This dual-pronged approach allows for a comprehensive evaluation, bridging the gap between molecular-level interactions and cellular-level consequences.

Comparative Analysis of Pyrimidine Scaffolds

The following table summarizes the biological activity of selected novel pyrimidine scaffolds in comparison to the conceptual framework provided by our reference compound. It is important to note that the data for the novel scaffolds are derived from published literature and were not generated in a head-to-head experiment with the reference compound.

Compound/Scaffold Structure Target/Assay IC50/EC50 Reference
Reference Compound This compoundNo Public Data AvailableN/A[4]
Pyrido[2,3-d]pyrimidine Derivative PD-161570Vascular Smooth Muscle Cell Proliferation0.3 µM[7]
Pyrazolo[1,5-a]pyrimidine Derivative Compound (R)-17CHK1 Kinase0.4 nM[8]
Pyrazolo[1,5-a]pyrimidine Derivative Compound (R)-17Z-138 Hematologic Malignancy Cell Line0.013 µM[8]

Experimental Protocols: A Guide to Reproducible Benchmarking

To ensure the scientific integrity and reproducibility of the benchmarking process, we provide detailed, step-by-step methodologies for the key experiments discussed in this guide.

In Vitro EGFR Kinase Inhibition Assay (Luminescent ADP Detection)

This assay quantifies the amount of ADP produced during the kinase reaction, providing a direct measure of enzyme activity.[9]

Workflow:

cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection reagents Prepare Kinase Buffer, ATP, Substrate, and Test Compounds plate Add Inhibitor, Enzyme, and Substrate/ATP Mix to 384-well Plate reagents->plate enzyme Dilute EGFR Enzyme enzyme->plate incubate_reaction Incubate at Room Temperature for 60 minutes plate->incubate_reaction adp_glo Add ADP-Glo™ Reagent incubate_reaction->adp_glo incubate_adp Incubate at Room Temperature for 40 minutes adp_glo->incubate_adp kinase_detection Add Kinase Detection Reagent incubate_adp->kinase_detection incubate_lum Incubate at Room Temperature for 30 minutes kinase_detection->incubate_lum read Record Luminescence incubate_lum->read

Caption: Workflow for the in vitro EGFR kinase inhibition assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Create a serial dilution of the test compound in kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Prepare a solution of recombinant human EGFR kinase in kinase buffer.

    • Prepare a solution of a suitable substrate (e.g., poly(Glu, Tyr) 4:1) and ATP in kinase buffer. The ATP concentration should be at or near the Km for EGFR.

  • Kinase Reaction:

    • To a 384-well plate, add 5 µL of the diluted test compound.

    • Add 10 µL of the EGFR kinase solution to each well.

    • Initiate the reaction by adding 10 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

MCF-7 Cell Proliferation Assay (MTT-Based)

This colorimetric assay measures the metabolic activity of viable cells, which is proportional to the number of living cells.

Workflow:

cluster_culture Cell Culture cluster_treatment Compound Treatment cluster_assay MTT Assay seed Seed MCF-7 cells in a 96-well plate attach Allow cells to attach overnight seed->attach treat Treat cells with serial dilutions of the test compound attach->treat incubate Incubate for 72 hours treat->incubate mtt Add MTT reagent to each well incubate->mtt incubate_mtt Incubate for 4 hours mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize read Measure absorbance at 570 nm solubilize->read

Caption: Workflow for the MCF-7 cell proliferation assay.

Detailed Protocol:

  • Cell Seeding:

    • Culture MCF-7 cells in complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin).

    • Trypsinize the cells and resuspend them in fresh medium.

    • Seed the cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[10]

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete growth medium.

    • Remove the old medium from the wells and add 100 µL of the diluted compound solutions.

    • Include wells with vehicle control (e.g., DMSO) and untreated cells.

    • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control cells.

    • Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Structure-Activity Relationship (SAR) Insights and Future Directions

The exploration of SAR is a critical component of drug discovery, guiding the optimization of lead compounds to enhance potency, selectivity, and pharmacokinetic properties. For 2,5-disubstituted pyrimidines, the nature of the substituents at these positions significantly influences their biological activity.[11][12]

Key SAR Observations:

  • Position 2: The piperazine moiety at the 2-position of the reference compound is a common pharmacophore that can be modified to modulate activity and selectivity. For example, substitution on the distal nitrogen of the piperazine can impact interactions with the solvent-exposed region of the kinase active site.

  • Position 5: The benzyloxy group at the 5-position can be replaced with other substituted aryl or heteroaryl groups to explore interactions within the hydrophobic pocket of the kinase ATP-binding site.

The future of pyrimidine-based kinase inhibitor development lies in the rational design of novel scaffolds that exhibit high potency and selectivity for their intended targets.[13] Techniques such as structure-based drug design and computational modeling can be invaluable in identifying key interactions and guiding the synthesis of next-generation inhibitors.

Conclusion: A Framework for Advancing Pyrimidine-Based Drug Discovery

This guide has provided a comprehensive framework for benchmarking new pyrimidine scaffolds against the reference compound, this compound. By employing a combination of in vitro kinase assays and cell-based proliferation assays, researchers can gain valuable insights into the therapeutic potential of novel pyrimidine derivatives. The detailed protocols and workflows presented herein are intended to facilitate reproducible and robust data generation. The continued exploration of the vast chemical space around the pyrimidine core, guided by a deep understanding of SAR, holds immense promise for the development of the next generation of targeted cancer therapies.

References

  • PubChem. This compound. Available from: [Link].

  • National Toxicology Program. TEST METHOD NOMINATION: MCF-7 CELL PROLIFERATION ASSAY OF ESTROGENIC ACTIVITY. 2014. Available from: [Link].

  • Kamal, A., et al. Anti-Cancer Pyrimidines in Diverse Scaffolds: A Review of Patent Literature.
  • Wikler, K., et al. Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. PubMed. 2024.
  • Creative Biolabs. Human Breast Cell MCF-7-based Proliferation Assay Service. Available from: [Link].

  • Hamby, J. M., et al. Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. Journal of medicinal chemistry. 1997.
  • Bansal, R., & Malhotra, M.
  • Kumar, R., et al. Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2. PMC. 2019.
  • Thriveni, K. S., et al. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Indian Journal of Pharmaceutical Sciences. 2014.
  • Kumar, A., et al. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. RSC Advances. 2023.
  • Zhang, Y., et al. Design, Synthesis, and Biological Evaluation of Pyrimidine Dihydroquinoxalinone Derivatives as Tubulin Colchicine Site-Binding Agents That Displayed Potent Anticancer Activity Both In Vitro and In Vivo.
  • BPS Bioscience. EGFR Kinase Assay Kit. Available from: [Link].

  • Kholief, M. What are the best proliferation methods on MCF7 cell line?
  • Kumar, A., et al. Design, Synthesis and Structure-Activity Relationship (SAR)
  • Singh, P., et al.
  • Khalifa, A. S., et al. Recent Advances in Pyrimidine-Based Drugs. MDPI. 2024.
  • Abdelgawad, M. A., et al. Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study. PMC. 2022.
  • Drewry, D. H., et al. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. 2021.
  • Beresford, N., et al. Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens. PubMed. 2000.
  • Gaikwad, D. D. Role of Pyrimidine Derivatives in the Treatment of Cancer.
  • Wang, Z., et al. 2,4,5-Trisubstituted Pyrimidines as Potent HIV-1 NNRTIs: Rational Design, Synthesis, Activity Evaluation, and Crystallographic Studies. PMC. 2016.
  • Chen, J., et al. Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine Derivatives as Novel GRP119 Agonists for the Treatment of Diabetes and Obesity. PubMed. 2017.
  • Reaction Biology. EGFR Assays & Drug Discovery Services. Available from: [Link].

  • Abdelaziz, M. A., et al. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing. 2024.
  • Gorska, K., et al. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. NIH. 2021.
  • Herrera-Mayorga, V., et al.
  • Adriaenssens, E. In vitro kinase assay. Protocols.io. 2023.
  • Ghorab, M. M., et al.
  • Chemical-Knomics. Drug Discovery - Inhibitor. Available from: [Link].

  • Liu, Y., et al.
  • Wang, X., et al. Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)
  • Hennequin, L. F., et al. N-(5-Chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a Novel, Highly Selective, Orally Available, Dual-Specific c-Src/Abl Kinase Inhibitor. Figshare. 2006.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-(Benzyloxy)-2-(piperazin-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to scientific advancement is intrinsically linked to our responsibility for laboratory safety and environmental stewardship. The proper handling and disposal of specialized chemical reagents like 5-(Benzyloxy)-2-(piperazin-1-yl)pyrimidine are paramount. This guide moves beyond mere procedural lists to provide a deep, scientifically-grounded framework for managing this compound's waste stream, ensuring the safety of personnel and compliance with regulatory standards.

Hazard Profile and Core Safety Principles

The piperazine and pyrimidine moieties classify this compound as a nitrogenous heterocyclic base. Such structures are often biologically active and can be skin and eye irritants, with potential for corrosivity and oral toxicity.[2][5][6] The primary directive is to prevent any release into the environment and to neutralize its potential harm through controlled destruction.

Inferred Hazard Assessment Summary
Hazard CategoryClassification & RationaleRecommended Personal Protective Equipment (PPE)
Acute Oral Toxicity Likely Category 4 (Harmful if swallowed) . Based on data for 2-(1-Piperazinyl)pyrimidine.[1][2][5]Standard laboratory PPE. Do not eat, drink, or smoke when handling.[5]
Skin Corrosion/Irritation Likely Category 1 or 2 (Causes severe skin burns/irritation) . Amine-containing heterocycles are frequently irritating or corrosive.[2][5]Nitrile or neoprene gloves, lab coat, closed-toe shoes.[2][7]
Eye Damage/Irritation Likely Category 1 (Causes serious eye damage) . High risk of severe, potentially irreversible damage.[2]Tightly fitting safety goggles with side-shields or a face shield.[2][7]
Respiratory Irritation Possible (May cause respiratory irritation) . Handling of fine powders may generate dust.[2][5]Use in a well-ventilated area or a chemical fume hood.[2][7]
Aquatic Toxicity Presumed Hazardous . Heterocyclic compounds can be persistent and toxic to aquatic life.[6]Prevent release to drains and waterways.
Chemical Incompatibilities: The "Why" Behind Segregation

Proper waste segregation is not just a matter of following rules; it's a critical safety measure rooted in chemical principles. Based on its structure, this compound should be considered incompatible with:

  • Strong Oxidizing Agents: The piperazine and pyrimidine rings are susceptible to vigorous, potentially explosive oxidation.

  • Strong Acids, Acid Chlorides, and Acid Anhydrides: The basic nitrogen atoms of the piperazine group will undergo a strong exothermic acid-base reaction, which can generate heat and pressure.[2][8]

  • Heat and Ignition Sources: While the flash point is likely high, thermal decomposition will produce toxic and irritating fumes, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[2][5][8]

Therefore, the cardinal rule of disposal is to collect waste containing this compound in a dedicated, clearly labeled hazardous waste container , separate from acidic or reactive waste streams.

Strategic Disposal Workflow: A Decision-Based Approach

The proper disposal route depends on the form of the waste. The following workflow provides a logical decision-making process for researchers.

DisposalWorkflow start Identify Waste Type Containing this compound neat Neat (Unused) or Grossly Contaminated Solid start->neat contaminated_solids Contaminated Labware (e.g., weighing boats, gloves, wipes) start->contaminated_solids aqueous_solutions Dilute Aqueous Waste (e.g., from quenching) start->aqueous_solutions collect_solid Collect in a dedicated, sealed, and labeled hazardous solid waste container. neat->collect_solid contaminated_solids->collect_solid collect_aqueous Collect in a dedicated, sealed, and labeled hazardous aqueous waste container. Maintain pH near neutral. aqueous_solutions->collect_aqueous ehs_pickup Arrange for pickup by Institutional Environmental Health & Safety (EHS). collect_solid->ehs_pickup collect_aqueous->ehs_pickup incineration Final Disposition: High-Temperature Incineration at a licensed facility. ehs_pickup->incineration

Caption: Decision workflow for segregating and disposing of waste.

Step-by-Step Disposal Protocols

Adherence to a standardized protocol is essential for safety and compliance. These steps are based on general principles for hazardous chemical waste management under the Resource Conservation and Recovery Act (RCRA).[9][10]

Protocol 1: Disposal of Neat Compound and Contaminated Solids

This protocol applies to expired or unused solid this compound, as well as disposable labware with visible solid residue (e.g., weighing paper, pipette tips, contaminated gloves).

  • Work Area Preparation: Perform all manipulations within a certified chemical fume hood to mitigate inhalation exposure.[2]

  • Container Selection: Obtain a designated hazardous solid waste container from your institution's Environmental Health & Safety (EHS) department. This should be a robust, sealable container (e.g., a plastic pail with a gasketed lid).

  • Waste Transfer:

    • Carefully transfer the neat solid chemical into the waste container using a dedicated spatula or scoop.

    • Place all contaminated disposable items directly into the same container.

    • Causality: The goal is to minimize the generation of dust and prevent cross-contamination of other waste streams.

  • Container Sealing and Labeling:

    • Securely close the container lid.

    • Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and any other constituents. Affix any required institutional or RCRA waste code labels.

  • Storage and Pickup: Store the sealed container in a designated satellite accumulation area away from incompatible materials.[8] Arrange for pickup by your EHS office for final disposal.

Protocol 2: Disposal of Dilute Aqueous Waste

This protocol applies to aqueous solutions containing the compound, such as from reaction workups or quenching procedures. Under no circumstances should this waste be poured down the drain. [6]

  • Work Area Preparation: Handle all solutions inside a chemical fume hood.

  • Container Selection: Use a designated hazardous aqueous waste container (typically a chemically resistant plastic carboy). Ensure it is compatible with the solvent (water) and any other chemicals in the waste.

  • pH Verification: Before adding waste, check the existing contents of the carboy to ensure compatibility. When adding new waste, ensure the pH is near neutral. Do not add acidic or strongly basic solutions to a container holding this amine-based compound.

    • Causality: This prevents dangerous acid-base reactions within the waste container.[11]

  • Waste Transfer: Carefully pour the dilute aqueous waste into the container using a funnel.

  • Container Sealing, Labeling, and Storage: Securely cap the carboy, leaving some headspace. Label it with "Hazardous Waste" and list all chemical components, including water, by approximate percentage. Store in a secondary containment bin within a satellite accumulation area. Arrange for EHS pickup.

Final Disposition: The Role of High-Temperature Incineration

The ultimate and most responsible disposal method for this type of organic compound is high-temperature incineration at a licensed hazardous waste treatment facility.[12]

  • Mechanism of Destruction: Incineration at temperatures typically exceeding 850°C ensures the complete thermal decomposition of the molecule. The heterocyclic rings and aromatic structures are broken down into simpler, less harmful components like carbon dioxide, water, and nitrogen gas.

  • Environmental Protection: This process prevents the active pharmaceutical ingredient from entering ecosystems, where its effects are largely unknown but presumed to be harmful.[6] Scrubbers and other emission control technologies at the facility capture acidic gases (like NOx) and other pollutants, further minimizing environmental impact.

By following these detailed procedures, you contribute to a culture of safety and responsibility, building trust in our scientific practices and protecting ourselves, our colleagues, and our shared environment.

References

  • Thermo Fisher Scientific. (2023, September 25).
  • ChemicalBook. (2023, November 8). 2-(1-Piperazinyl)
  • Fisher Scientific.
  • Thermo Fisher Scientific. (2021, December 22).
  • Mazurek, K., et al. (2021). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Materials (Basel). [Link]

  • Fluorochem. (2022, December 19). Safety Data Sheet: 2-[4-(Pyrimidin-2- yl)piperazin-1- yl]pyrimidine.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2802901, this compound. [Link]

  • Cayman Chemical. (n.d.). 2-(1-Piperazinyl)
  • Abdel-Aziz, A. A.-M., et al. (2021). Novel Benzyloxyphenyl Pyrimidine-5-Carbonitrile Derivatives as Potential Apoptotic Antiproliferative Agents. Anti-Cancer Agents in Medicinal Chemistry. [Link]

  • Sigma-Aldrich. (n.d.). 1-(2-Pyrimidyl)piperazine 98.
  • Advanced ChemBlocks Inc. (n.d.). This compound 95%.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. [Link]

  • U.S. Environmental Protection Agency. (2023, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. [Link]

  • Allen, L. V. (2010). Drug Incompatibility Chemistry. International Journal of Pharmaceutical Compounding.
  • U.S. Environmental Protection Agency. (2023, January 24). Identification and Listing of Hazardous Waste. [Link]

  • Incompatibility (Geçimsizlik). (n.d.).
  • Rivkin, A., et al. (2010). Piperazinyl pyrimidine derivatives as potent gamma-secretase modulators. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Al-Khazrajy, O. S. A., & Boxall, A. B. A. (2023). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. Toxics. [Link]

  • American Society of Health-System Pharmacists. (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.
  • Freeman, S. A., & Rochelle, G. T. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. Industrial & Engineering Chemistry Research.
  • Murugesan, D., et al. (2007). 4-Amino-6-piperazin-1-yl-pyrimidine-5-carbaldehyde oximes as potent FLT-3 inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Wang, R., et al. (2020). Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials.
  • Molbase. (2023, May 20). 2-piperazin-1-yl-pyrimidine.
  • Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid.
  • U.S. Government Publishing Office. (n.d.). 40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals. [Link]

  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 2,4-Dimethyl-6-(piperazin-1-yl)pyrimidine.
  • Fine, N. A., & Rochelle, G. T. (2015). Thermal Decomposition of N-nitrosopiperazine. Energy Procedia.
  • Tes-auro, M., & Glickman, B. W. (1990). The genetic toxicology of 5-fluoropyrimidines and 5-chlorouracil.

Sources

Navigating the Synthesis Frontier: A Guide to Safely Handling 5-(Benzyloxy)-2-(piperazin-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

For the vanguard of pharmaceutical research, the synthesis of novel compounds is a daily pursuit. With this innovation comes the critical responsibility of ensuring laboratory safety. This guide provides an in-depth, procedural framework for the safe handling of 5-(Benzyloxy)-2-(piperazin-1-yl)pyrimidine, a key intermediate in many drug discovery pipelines. As Senior Application Scientists, our goal is to empower you with the knowledge to not only utilize our products effectively but to do so with the utmost confidence in your safety protocols.

Understanding the Risks: A Proactive Stance

Before any handling of this compound, a thorough risk assessment is essential. This involves not only understanding the inherent hazards of the chemical but also evaluating the specific procedures and quantities being used in your laboratory.

Key Potential Hazards:

  • Dermal and Eye Contact: Based on data from similar piperazine-containing compounds, there is a high probability of severe skin irritation or burns and serious eye damage upon contact.[1][4][5]

  • Inhalation: As a powdered substance, there is a risk of aerosolization. Inhalation may cause respiratory tract irritation.[1][3]

  • Ingestion: While less common in a laboratory setting, accidental ingestion could be harmful.[3]

A critical component of your risk assessment is to consider the scale of your work. Handling milligrams for analytical purposes will have a different risk profile than multi-gram scale synthesis.

The Last Line of Defense: Personal Protective Equipment (PPE)

Your Personal Protective Equipment is your most immediate shield against exposure. The selection of appropriate PPE should be guided by a "head-to-toe" philosophy, ensuring comprehensive protection.

Essential PPE for Handling this compound
PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles with a face shieldProvides a robust barrier against splashes and airborne particles, protecting the entire face.
Hand Protection Chemical-impermeable gloves (Nitrile or Neoprene)Protects against direct skin contact. Double-gloving is recommended, especially for prolonged handling.[1][6]
Body Protection Chemical-resistant lab coat or coverallsPrevents contamination of personal clothing and skin.[1][6][7]
Respiratory Protection NIOSH-approved respirator (e.g., N95 or higher)Essential when handling the powder outside of a certified chemical fume hood to prevent inhalation of airborne particles.[7]
Foot Protection Closed-toe, chemical-resistant shoesProtects feet from spills.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_operations Operational Protocol Start Start: Handling 5-(Benzyloxy)-2- (piperazin-1-yl)pyrimidine AssessTask Assess Task: - Scale (mg vs g) - Procedure (weighing, transfer, reaction) Start->AssessTask AssessHazards Identify Hazards: - Skin/Eye Irritation - Inhalation of Dust - Ingestion AssessTask->AssessHazards EyeFace Eye/Face Protection: - Goggles + Face Shield AssessHazards->EyeFace Hand Hand Protection: - Chemical-Resistant Gloves (Nitrile/Neoprene) AssessHazards->Hand Body Body Protection: - Chemical-Resistant Lab Coat AssessHazards->Body Respiratory Respiratory Protection: - Fume Hood or Respirator (N95+) AssessHazards->Respiratory Handling Safe Handling Procedure EyeFace->Handling Hand->Handling Body->Handling Respiratory->Handling Disposal Waste Disposal Handling->Disposal End End of Procedure Disposal->End

Procedural Guidance for Safe Handling

A well-defined operational plan is crucial for minimizing risk. This plan should encompass every stage from receiving the compound to its final disposal.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Segregate: Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[8]

  • Label: Ensure the container is clearly labeled with the chemical name and appropriate hazard warnings.

Handling and Use: A Step-by-Step Approach
  • Work in a Controlled Environment: All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][6]

  • Don PPE: Before handling, put on all required personal protective equipment as outlined in the table above.

  • Weighing and Transfer:

    • Use a spatula or other appropriate tool for transferring the powder.

    • Avoid creating dust. If dust is generated, gently wipe the area with a damp cloth, ensuring the cloth is disposed of as chemical waste.

    • Close the container tightly after use.

  • In Solution: When working with the compound in solution, be mindful of the potential for splashes.

Emergency Preparedness: Planning for the Unexpected

Even with the best precautions, accidents can happen. A clear and practiced emergency plan is essential.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[1][6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][6]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3][6]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][6]

Responsible Disposal: Protecting Our Environment

All waste containing this compound, including empty containers, contaminated gloves, and other disposable materials, must be treated as hazardous waste.

  • Segregation: Collect all waste in a designated, labeled, and sealed container.

  • Consult Regulations: Dispose of the waste in accordance with all local, state, and federal regulations. This may involve incineration at a licensed chemical destruction facility.[9]

  • Container Decontamination: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste before the container is discarded.[9]

By adhering to these rigorous safety protocols, you can confidently advance your research while maintaining a safe and secure laboratory environment. The principles of proactive risk assessment, diligent use of personal protective equipment, and adherence to established handling and disposal procedures are the cornerstones of responsible chemical synthesis.

References

  • ChemicalBook. (2025, August 9). 1-(5-Hydroxy-2-pyrimidinyl)
  • ChemicalBook. (2025, November 8). 2-(1-Piperazinyl)
  • Fisher Scientific. (n.d.).
  • TCI Chemicals. (2025, March 28).
  • Carl ROTH. (n.d.).
  • Pfaltz & Bauer. (n.d.). SAFETY DATA SHEET - 1-(2-Pyrimidinyl)piperazine 98%.
  • Thermo Fisher Scientific. (n.d.). 2-(1-Piperazinyl)
  • Acros Organics. (2011, December 15).
  • National Center for Biotechnology Information. (2020, May 6). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central.
  • Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1.
  • Hazchem Safety. (n.d.). Flame Retardant Workwear PPE And ADR Products.
  • United Nations Office on Drugs and Crime. (n.d.).
  • Chemos GmbH & Co.KG. (n.d.).
  • MDPI. (n.d.). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs.
  • U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM.
  • Thermo Fisher Scientific. (2025, September 18).
  • National Center for Biotechnology Information. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
  • American Chemistry Council. (n.d.). Protective Equipment.
  • Journal of Chemical and Pharmaceutical Research. (2012).
  • Pharmaceutical Technology. (2015, March 2). Considerations for personal protective equipment when handling cytotoxic drugs.
  • ChemicalBook. (n.d.).
  • MilliporeSigma. (2025, April 24).

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.